Product packaging for Xylose-4-13C(Cat. No.:)

Xylose-4-13C

Cat. No.: B12413154
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-YCRBQOMOSA-N
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Description

Xylose-4-13C is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12413154 Xylose-4-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1

InChI Key

PYMYPHUHKUWMLA-YCRBQOMOSA-N

Isomeric SMILES

C([13C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is Xylose-4-13C and its role in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of atoms through complex biochemical networks. Among these, Xylose-4-13C, a positional isotopomer of the five-carbon sugar xylose, offers a unique lens through which to investigate pentose metabolism and its interplay with central carbon pathways. This technical guide provides an in-depth overview of this compound, its applications in metabolic flux analysis (MFA), detailed experimental protocols, and quantitative data from key studies. The strategic placement of the 13C label on the fourth carbon allows for the elucidation of specific enzymatic reactions and pathway activities, providing valuable insights for metabolic engineering, drug development, and a fundamental understanding of cellular physiology.

Core Concepts: Xylose Metabolism and 13C-Tracer Analysis

Xylose, a major constituent of lignocellulosic biomass, is metabolized by a variety of microorganisms through several distinct pathways. In many yeasts and fungi, xylose is first reduced to xylitol and then oxidized to xylulose, which is subsequently phosphorylated to xylulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[1] Bacteria, on the other hand, typically utilize a xylose isomerase to directly convert xylose to xylulose.[1]

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves feeding cells a substrate, such as xylose, that is enriched with a stable isotope of carbon (13C) at a specific atomic position. As the labeled substrate is metabolized, the 13C atom is incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, researchers can deduce the relative activities of different metabolic pathways.

The Role of this compound in Metabolic Research

While many 13C-MFA studies on xylose metabolism have utilized [1-13C]xylose or uniformly labeled xylose, the specific use of this compound provides distinct advantages for dissecting the intricacies of the Pentose Phosphate Pathway. The fate of the C-4 carbon of xylose is particularly informative for understanding the activities of transketolase and transaldolase, the key reversible enzymes of the non-oxidative PPP.

By tracking the distribution of the 13C label from the fourth carbon of xylose into key metabolic intermediates, researchers can:

  • Quantify the flux through the Pentose Phosphate Pathway: The scrambling of the 13C label in metabolites like sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate provides a direct measure of PPP activity.

  • Elucidate the reversibility of PPP reactions: The labeling patterns in triose phosphates can reveal the extent to which the transketolase and transaldolase reactions are operating in the forward and reverse directions.

  • Investigate alternative xylose catabolic routes: In organisms that possess pathways like the phosphoketolase pathway, the labeling pattern of acetyl-CoA and other downstream products derived from this compound can help quantify the flux through this alternative route.

  • Probe the interplay between pentose and hexose metabolism: The incorporation of the 13C label into glycolytic intermediates and TCA cycle metabolites reveals how xylose-derived carbon is integrated into central metabolism.

Quantitative Data from 13C-Xylose Metabolic Flux Analysis

The following tables summarize quantitative data from studies that have used 13C-labeled xylose to investigate metabolic fluxes in various microorganisms. While specific data for this compound is limited in the published literature, the principles and resulting flux distributions from studies using other positional isotopomers are highly relevant and informative.

Table 1: Relative Metabolic Fluxes in Saccharomyces cerevisiae Grown on Xylose

Metabolic Pathway/ReactionRelative Flux (% of Xylose Uptake)Reference
Xylose Uptake100[2]
Pentose Phosphate Pathway (Oxidative)17.2 - 47.4[2]
Glycolysis (upper)~50 (split from F6P)[2]
Glycolysis (lower)Variable[3]
TCA CycleTightly correlated with maintenance energy[2][4]

Table 2: Metabolic Flux Distribution in Clostridium acetobutylicum Grown on Xylose

Metabolic PathwayRelative Flux (% of Xylose Catabolism) at 10 g/L XyloseRelative Flux (% of Xylose Catabolism) at 20 g/L XyloseReference
Pentose Phosphate PathwayHighModerate[5]
Phosphoketolase PathwayLowup to 40%[5]

Experimental Protocols

General Workflow for 13C-Metabolic Flux Analysis

A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling start Select 13C-Tracer (e.g., this compound) culture_prep Prepare Culture Medium with Labeled Substrate start->culture_prep cell_culture Cultivate Cells to Isotopic Steady State culture_prep->cell_culture sampling Quench Metabolism and Harvest Cell Biomass cell_culture->sampling extraction Extract Intracellular Metabolites sampling->extraction hydrolysis Hydrolyze Biomass (e.g., for proteinogenic amino acids) sampling->hydrolysis ms_analysis Analyze Labeling Patterns (GC-MS or LC-MS/MS) extraction->ms_analysis hydrolysis->ms_analysis data_processing Process Mass Spectrometry Data ms_analysis->data_processing flux_estimation Estimate Metabolic Fluxes using Computational Software data_processing->flux_estimation model_validation Validate Model and Interpret Results flux_estimation->model_validation

References

Unlocking Metabolic Secrets: A Beginner's Guide to Xylose-4-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Xylose-4-13C in metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell. While the direct experimental use of this compound is not yet widely documented, this paper extrapolates its utility based on the well-established principles of 13C-MFA and the known carbon transitions of the pentose phosphate pathway (PPP). This document serves as a foundational resource for researchers venturing into the field of metabolic engineering and drug discovery, offering both theoretical knowledge and practical protocols.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone of systems biology and metabolic engineering, providing a quantitative snapshot of the intricate network of biochemical reactions within a living organism.[1] By tracking the flow of metabolites, MFA offers invaluable insights into cellular physiology, disease states, and the effects of genetic or environmental perturbations. At the heart of many MFA studies is the use of stable isotope tracers, such as Carbon-13 (13C), to label specific metabolites and follow their transformation through various metabolic pathways.[2]

The choice of the 13C-labeled substrate is critical for the success of an MFA experiment, as it determines which pathways are most effectively probed.[3] While glucose is the most commonly used tracer, other substrates like xylose are gaining importance, particularly in studies related to biofuel production, industrial biotechnology, and the investigation of specific pathways like the pentose phosphate pathway (PPP).

The Role of Xylose and the Pentose Phosphate Pathway

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass and its efficient utilization by microorganisms is a key goal in industrial biotechnology.[4] In most organisms, xylose enters central carbon metabolism via the pentose phosphate pathway (PPP) after being converted to xylulose-5-phosphate.[2][5] The PPP is a crucial metabolic route that runs parallel to glycolysis and serves several vital functions[4]:

  • Production of NADPH: A key reductant for anabolic reactions and antioxidant defense.

  • Synthesis of Precursors: Generates precursors for nucleotide and aromatic amino acid biosynthesis.

  • Metabolic Interconversion: Interconverts 5-carbon and 6-carbon sugars.

The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, which makes it a prime target for investigation using 13C-labeled substrates.

This compound: A Novel Probe for the Pentose Phosphate Pathway

While various isotopologues of xylose, such as [1-13C]xylose and uniformly labeled xylose, have been used in MFA studies, the application of This compound offers a unique opportunity to trace the specific fate of the C4 carbon of xylose as it traverses the PPP.

Predicted Carbon Labeling Patterns from this compound

Upon entering the cell, D-xylose is isomerized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (Xu5P). The 13C label remains at the C4 position of Xu5P. The subsequent reactions of the non-oxidative PPP will distribute this label to other key intermediates.

The diagram below illustrates the predicted flow of the 13C label from this compound through the initial steps of the pentose phosphate pathway.

Xylose_4_13C_PPP_Pathway cluster_transketolase Transketolase cluster_transaldolase Transaldolase Xylose_4_13C This compound Xylulose_4_13C Xylulose-4-13C Xylose_4_13C->Xylulose_4_13C Xylose Isomerase Xu5P_4_13C Xylulose-5-Phosphate-4-13C Xylulose_4_13C->Xu5P_4_13C Xylulokinase G3P_1_13C Glyceraldehyde-3-Phosphate-1-13C Xu5P_4_13C->G3P_1_13C C4 -> C1 Xu5P_4_13C->G3P_1_13C R5P Ribose-5-Phosphate S7P_3_13C Sedoheptulose-7-Phosphate-3-13C R5P->S7P_3_13C unlabeled R5P->S7P_3_13C F6P_3_13C Fructose-6-Phosphate-3-13C S7P_3_13C->F6P_3_13C C3 -> C3 S7P_3_13C->F6P_3_13C G3P Glyceraldehyde-3-Phosphate E4P Erythrose-4-Phosphate G3P->E4P unlabeled G3P->E4P

Predicted fate of the 13C label from this compound in the PPP.

As shown in the diagram, the C4 of xylulose-5-phosphate is transferred by transketolase to become the C1 of glyceraldehyde-3-phosphate (G3P). This labeled G3P can then enter glycolysis. The remaining two carbons of Xu5P form a glycolaldehyde-TPP intermediate which is then transferred to ribose-5-phosphate to form sedoheptulose-7-phosphate (S7P). In a subsequent transaldolase reaction, the labeled C3 of S7P (originally C4 of xylose) is transferred to become the C3 of fructose-6-phosphate (F6P).

By measuring the mass isotopomer distributions of key downstream metabolites such as amino acids derived from glycolytic and TCA cycle intermediates, the relative fluxes through the PPP and glycolysis can be determined.

Quantitative Data Presentation

The primary output of a 13C-MFA experiment is a set of metabolic flux values. These are typically presented as absolute rates (e.g., mmol/gDW/h) or as relative fluxes normalized to the substrate uptake rate. The following tables provide examples of how quantitative data from a hypothetical this compound labeling experiment could be presented.

Table 1: Extracellular Fluxes

This table summarizes the measured rates of substrate uptake and product secretion.

MetaboliteFlux (mmol/gDW/h)
Xylose Uptake10.0
Ethanol Production15.0
Glycerol Production1.5
CO2 Evolution18.0
Biomass Formation0.5

Table 2: Intracellular Metabolic Fluxes (Relative to Xylose Uptake)

This table presents the calculated fluxes through key intracellular pathways, normalized to the xylose uptake rate.

ReactionAbbreviationRelative Flux (%)
XylulokinaseXK100
Pentose Phosphate Pathway (oxidative)PPP (ox)15
TransketolaseTKT85
TransaldolaseTAL40
Glycolysis (upper)EMP60
Pyruvate KinasePYK120
Pyruvate DehydrogenasePDH30
TCA Cycle (citrate synthase)CS10

Table 3: Mass Isotopomer Distributions of Key Metabolites

This table shows the fractional abundance of different mass isotopomers for key metabolites, which are the direct measurements used to calculate the fluxes. M+n indicates a metabolite with 'n' 13C atoms.

Metabolite FragmentM+0M+1M+2M+3
Alanine (C1-C3)0.450.500.050.00
Valine (C1-C5)0.300.400.250.05
Serine (C1-C3)0.550.400.050.00
Phenylalanine (C1-C9)0.200.300.300.20

Experimental Protocols

A successful 13C-MFA experiment requires careful planning and execution. The following provides a detailed methodology for a typical experiment using this compound.

Experimental Workflow

The overall workflow of a 13C-MFA experiment is depicted in the following diagram.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_modeling Phase 4: Modeling Experimental Design Experimental Design Tracer Selection Tracer Selection Experimental Design->Tracer Selection Cell Culture Cell Culture Tracer Selection->Cell Culture Labeling with this compound Labeling with this compound Cell Culture->Labeling with this compound Quenching and Metabolite Extraction Quenching and Metabolite Extraction Labeling with this compound->Quenching and Metabolite Extraction Sample Derivatization Sample Derivatization Quenching and Metabolite Extraction->Sample Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Sample Derivatization->GC-MS or LC-MS/MS Analysis Data Processing Data Processing GC-MS or LC-MS/MS Analysis->Data Processing Metabolic Model Construction Metabolic Model Construction Data Processing->Metabolic Model Construction Flux Calculation Flux Calculation Metabolic Model Construction->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis

General workflow for a 13C-Metabolic Flux Analysis experiment.
Detailed Methodologies

1. Cell Culture and Labeling:

  • Grow the microbial strain of interest in a defined minimal medium with a known concentration of unlabeled xylose until the mid-exponential growth phase is reached.

  • To initiate the labeling experiment, rapidly switch the cells to a fresh medium containing a defined mixture of unlabeled xylose and this compound (e.g., 50:50 mixture).

  • Continue the cultivation under controlled conditions (temperature, pH, aeration) to ensure a metabolic steady state.

  • Monitor cell growth (e.g., by measuring optical density) and collect samples of the culture supernatant at regular intervals for analysis of extracellular metabolites (e.g., by HPLC).

2. Quenching and Metabolite Extraction:

  • Rapidly quench the metabolism of the cells by transferring a known volume of the cell culture into a cold quenching solution (e.g., -20°C methanol). This step is crucial to prevent further metabolic activity.[6]

  • Centrifuge the quenched cell suspension to separate the cell pellet from the supernatant.

  • Extract the intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen or in a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]

  • For LC-MS/MS analysis, the dried extracts can often be reconstituted in a suitable solvent without derivatization.

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is well-suited for the analysis of derivatized amino acids and organic acids.[7]

  • LC-MS/MS is often preferred for the analysis of sugar phosphates and other polar metabolites.

  • The mass spectrometer is operated in a mode that allows for the determination of the mass isotopomer distributions of the target metabolites.[8]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Use specialized software (e.g., INCA, Metran) to perform the flux calculations.

  • The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured mass isotopomer distributions, given a stoichiometric model of the organism's metabolism.

Conclusion

This compound, while not yet a commonplace tracer, holds significant potential for dissecting the complexities of the pentose phosphate pathway. By providing a unique labeling pattern, it can offer a more detailed and accurate picture of carbon flow through this vital metabolic route. This guide has provided a theoretical framework for its use, alongside practical protocols and data presentation formats. As the field of metabolic engineering continues to advance, the development and application of novel isotopic tracers like this compound will be instrumental in unlocking the full potential of microorganisms for the production of valuable chemicals and pharmaceuticals.

References

An In-depth Technical Guide to Xylose-4-13C: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties, characteristics, and applications of Xylose-4-13C, a stable isotope-labeled monosaccharide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical methodologies associated with the use of this valuable metabolic tracer.

Core Properties and Characteristics

This compound is a form of D-xylose where the carbon atom at the fourth position has been replaced with the stable isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of xylose in various biological systems without the concerns of radioactivity.

Physicochemical Data

While specific experimental data for the 4-¹³C isotopologue is not widely published, its physical and chemical properties are expected to be nearly identical to that of unlabeled D-xylose due to the small mass difference imparted by the single ¹³C atom. The following table summarizes key quantitative data for D-xylose and its ¹³C labeled variants.

PropertyValue (D-Xylose)Value (D-[4-¹³C]Xylose)Value (D-Xylose-¹³C₅)
Chemical Formula C₅H₁₀O₅¹³CC₄H₁₀O₅¹³C₅H₁₀O₅
Molar Mass 150.13 g/mol [1]151.12 g/mol [2]155.09 g/mol [3]
Appearance White crystalline powder[1]White solid (presumed)Powder[3]
Melting Point 152-154 °C[2]152-154 °C (expected)152-154 °C[3]
Solubility Soluble in waterSoluble in water (expected)Soluble in water (expected)
Isotopic Purity Not Applicable>98% (typical)98 atom % ¹³C[3]
Optical Activity [α]20/D +15° (c=1 in H₂O)[2]+15° (c=1 in H₂O) (expected)+15° (c=1 in H₂O)[3]
Structural Information

The fundamental structure of Xylose-4-¹³C remains that of D-xylose, an aldopentose. In solution, it exists in equilibrium between its linear aldehyde form and its cyclic hemiacetal forms (pyranose and furanose), with the pyranose form being predominant. The ¹³C label at the C4 position does not alter the stereochemistry of the molecule.

Applications in Research and Development

The primary application of Xylose-4-¹³C lies in its use as a tracer in metabolic flux analysis (MFA) studies. By introducing this labeled substrate into a biological system, researchers can track the pathways through which xylose is metabolized and quantify the flux through different metabolic routes.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique for elucidating the intricate network of metabolic reactions within a cell.[4][5] When cells are cultured with a ¹³C-labeled substrate like Xylose-4-¹³C, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, typically proteinogenic amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the intracellular metabolic fluxes can be quantified.[6][7]

While studies specifically detailing the use of Xylose-4-¹³C are not prevalent in publicly available literature, the principles of ¹³C-MFA using other xylose isotopologues, such as [1-¹³C]xylose, [1,2-¹³C₂]xylose, and uniformly labeled [U-¹³C₅]xylose, are well-established and directly applicable.[4][6][8][9] These studies have been instrumental in understanding and engineering xylose metabolism in various organisms, particularly in the context of biofuel production from lignocellulosic biomass.[6][8][10]

Pentose Phosphate Pathway (PPP) and Glycolysis

Xylose metabolism primarily proceeds through the pentose phosphate pathway (PPP). The specific position of the ¹³C label in Xylose-4-¹³C would provide unique insights into the activities of the transketolase and transaldolase reactions within the non-oxidative PPP. The resulting labeling patterns in key intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate would be distinct and informative.

Xylose_Metabolism Xylose_4_13C This compound Xylulose Xylulose Xylose_4_13C->Xylulose Xylulose_5P Xylulose-5-P Xylulose->Xylulose_5P PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass Precursors PPP->Biomass TCA TCA Cycle Glycolysis->TCA Glycolysis->Biomass

Caption: Simplified overview of this compound entry into central carbon metabolism.

Experimental Protocols

The following sections outline generalized experimental protocols for conducting metabolic flux analysis using ¹³C-labeled xylose. These protocols are based on established methodologies and can be adapted for the specific use of Xylose-4-¹³C.

Cell Culture and Labeling

A typical experimental workflow for a ¹³C-MFA study involves several key steps, from cell culture to data analysis.

MFA_Workflow cluster_culture Cell Culture & Labeling cluster_analysis Sample Preparation & Analysis cluster_data Data Processing & Modeling Culture 1. Cell Culture in Defined Medium Labeling 2. Introduction of This compound Culture->Labeling Harvest 3. Quenching and Cell Harvesting Labeling->Harvest Hydrolysis 4. Protein Hydrolysis Harvest->Hydrolysis Derivatization 5. Amino Acid Derivatization Hydrolysis->Derivatization GCMS 6. GC-MS or LC-MS/MS Analysis Derivatization->GCMS MID 7. Mass Isotopomer Distribution Determination GCMS->MID Modeling 8. Computational Flux Modeling MID->Modeling Interpretation 9. Flux Map Interpretation Modeling->Interpretation

Caption: General experimental workflow for a 13C-Metabolic Flux Analysis study.

Methodology:

  • Cell Culture: The microorganism or cell line of interest is cultured in a chemically defined minimal medium where xylose is the sole carbon source. This ensures that all incorporated carbon originates from the provided xylose.[6][8]

  • Isotopic Labeling: The culture is fed with a known concentration of Xylose-4-¹³C. The system is allowed to reach a metabolic and isotopic steady state.

  • Harvesting and Quenching: The cells are rapidly harvested and metabolic activity is quenched, often using a cold solvent, to preserve the in vivo metabolic state.

  • Metabolite Extraction and Hydrolysis: Intracellular metabolites, particularly proteinogenic amino acids, are extracted. For amino acid analysis, total cellular protein is hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acids are chemically derivatized to increase their volatility for gas chromatography.

  • Mass Spectrometry: The derivatized amino acids are analyzed by GC-MS or LC-MS/MS to determine the mass isotopomer distributions.[6]

  • Data Analysis and Flux Calculation: The mass isotopomer data is corrected for the natural abundance of ¹³C. Computational software is then used to estimate the intracellular metabolic fluxes by fitting the experimental data to a metabolic network model.[5]

Synthesis of Xylose-4-¹³C

While commercial suppliers provide Xylose-4-¹³C, understanding its synthesis can be valuable. The synthesis of isotopically labeled sugars is a multi-step process that often involves a combination of chemical and enzymatic reactions. A common strategy for producing specifically labeled sugars is to start from a smaller, labeled precursor and build the carbon backbone, or to use a selectively protected larger sugar and introduce the label at a specific position. For instance, the synthesis of uniformly labeled D-Xylose-¹³C₅ has been achieved starting from D-glucose-¹³C₆ through a series of protection, hydrolysis, oxidation, reduction, and deprotection steps.[3] A similar, though more complex, regioselective approach would be required for the synthesis of Xylose-4-¹³C.

Concluding Remarks

Xylose-4-¹³C is a powerful tool for researchers investigating pentose metabolism. Its use in ¹³C-metabolic flux analysis allows for the precise quantification of metabolic pathway activities, providing critical data for metabolic engineering, drug development, and a deeper understanding of cellular physiology. While specific experimental data for this particular isotopologue is limited in the public domain, the well-established principles and protocols for ¹³C-MFA with other labeled xylose molecules provide a robust framework for its application. The continued development and application of such stable isotope tracers will undoubtedly continue to advance our understanding of complex biological systems.

References

An In-depth Technical Guide on Xylose-4-¹³C as a Tracer for the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical application and methodological considerations for using Xylose-4-¹³C as a tracer to investigate the Pentose Phosphate Pathway (PPP). While direct and extensive literature on Xylose-4-¹³C is limited, this document extrapolates from established ¹³C-metabolic flux analysis (¹³C-MFA) principles to provide a robust framework for its potential use.

Introduction to the Pentose Phosphate Pathway and ¹³C Tracers

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway essential for generating nicotinamide adenine dinucleotide phosphate (NADPH) and producing precursors for nucleotide and aromatic amino acid biosynthesis.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic rates (fluxes) by tracking the incorporation of ¹³C-labeled substrates into downstream metabolites.[2][3] The selection of an appropriate isotopic tracer is a critical component of experimental design, as it strongly influences the precision of flux estimations.[3][4] While tracers like [1,2-¹³C₂]glucose are well-established for PPP analysis, this guide explores the potential utility of Xylose-4-¹³C.[3]

Metabolic Entry and Theoretical Tracing of Xylose-4-¹³C

For xylose to be utilized as a tracer for the PPP, it must first be converted into an intermediate of the pathway. In most eukaryotic and many prokaryotic organisms, this is a multi-step process.[5][6]

Metabolic Conversion:

  • Xylose to Xylitol: Xylose is first reduced to xylitol by a xylose reductase (XR).[5][6]

  • Xylitol to Xylulose: Xylitol is then oxidized to D-xylulose by a xylitol dehydrogenase (XDH).[5][6]

  • Xylulose to Xylulose-5-Phosphate: Finally, D-xylulose is phosphorylated by a xylulokinase (XK) to form D-xylulose-5-phosphate (X5P), which is a key intermediate of the non-oxidative branch of the PPP.[6][7]

An alternative, more direct route present in some bacteria involves the enzyme xylose isomerase (XI), which directly converts D-xylose into D-xylulose.[6]

Once Xylose-4-¹³C is converted to Xylulose-5-Phosphate, the ¹³C label will be on the fourth carbon atom. This labeled X5P can then enter the reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase. The distribution of this ¹³C label into other PPP intermediates, such as Ribose-5-Phosphate (R5P), Sedoheptulose-7-Phosphate (S7P), Erythrose-4-Phosphate (E4P), and eventually into glycolytic intermediates like Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), provides the basis for calculating metabolic fluxes.

Xylose_Metabolism cluster_entry Xylose Conversion cluster_ppp Non-Oxidative Pentose Phosphate Pathway Xylose-4-13C This compound Xylitol-4-13C Xylitol-4-13C This compound->Xylitol-4-13C Xylose Reductase (XR) Xylulose-4-13C Xylulose-4-13C Xylitol-4-13C->Xylulose-4-13C Xylitol Dehydrogenase (XDH) Xylulose-5-P (C4-labeled) Xylulose-5-P (C4-labeled) Xylulose-4-13C->Xylulose-5-P (C4-labeled) Xylulokinase (XK) Ribose-5-P Ribose-5-P Xylulose-5-P (C4-labeled)->Ribose-5-P Isomerase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P (C4-labeled)->Glyceraldehyde-3-P TKT Sedoheptulose-7-P Sedoheptulose-7-P Xylulose-5-P (C4-labeled)->Sedoheptulose-7-P TKT Ribose-5-P->Sedoheptulose-7-P TKT Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P TAL Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P TAL Erythrose-4-P->Fructose-6-P TKT Glycolysis Glycolysis Fructose-6-P->Glycolysis

Figure 1. Metabolic pathway for the entry of Xylose-4-¹³C into the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols

The following section outlines a detailed, adapted protocol for a ¹³C-MFA experiment using Xylose-4-¹³C. This protocol is based on established methods for other ¹³C tracers.[8][9]

  • Cell Seeding: Plate mammalian cells (e.g., CHO, HEK293) or grow microbial cultures to a predetermined density to ensure they are in a state of balanced, exponential growth.

  • Media Preparation: Prepare culture medium containing a defined concentration of Xylose-4-¹³C as the sole carbon source or in combination with other unlabeled carbon sources. The exact concentration should be optimized based on the cell line's metabolic rate.

  • Labeling: Replace the standard medium with the ¹³C-labeled medium. For steady-state analysis, culture the cells for a duration sufficient to achieve isotopic steady state, typically determined by measuring the isotopic enrichment of a downstream metabolite over time (e.g., 24 hours for mammalian cells).[10]

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. For adherent cells, this is typically done by aspirating the medium and immediately adding a cold quenching solution (e.g., -80°C methanol).

  • Extraction: Extract the intracellular metabolites. A common method is a hot ethanol extraction.[11] Add a pre-heated ethanol solution (e.g., 75°C) to the quenched cells, incubate, and then collect the extract containing the metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the mass isotopomer distributions of central carbon metabolites.[2][12][13]

  • Derivatization: Metabolites must be chemically derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation (TMS).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[14]

  • Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true incorporation of the tracer.

Experimental_Workflow A 1. Cell Culture (Exponential Growth) B 2. Isotopic Labeling (Medium with this compound) A->B C 3. Rapid Quenching (e.g., Cold Methanol) B->C D 4. Metabolite Extraction (e.g., Hot Ethanol) C->D E 5. Derivatization for GC-MS (e.g., Silylation) D->E F 6. GC-MS Analysis (Mass Isotopomer Distribution) E->F G 7. Data Processing & Flux Calculation (Correction & Modeling) F->G

Figure 2. General experimental workflow for a ¹³C-MFA study using a labeled tracer.

Data Presentation and Interpretation

The primary data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tables for clarity and comparison. The MID represents the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms (denoted as M+0, M+1, M+2, ... M+n).

The following tables present hypothetical MID data that could be obtained from an experiment using Xylose-4-¹³C.

Table 1: Illustrative Mass Isotopomer Distribution (%) of Pentose Phosphate Pathway Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5
Xylulose-5-P5.090.04.01.00.00.0
Ribose-5-P45.040.010.05.00.00.0
Sedoheptulose-7-P30.050.015.05.00.00.0
Erythrose-4-P60.025.010.05.00.0-

Table 2: Illustrative Mass Isotopomer Distribution (%) of Glycolytic Intermediates

MetaboliteM+0M+1M+2M+3
Fructose-6-P55.020.020.05.0
Glyceraldehyde-3-P70.015.010.05.0
3-Phosphoglycerate75.010.010.05.0

The measured MIDs are used as inputs for computational models to estimate the intracellular fluxes. These models consist of a network of biochemical reactions and atom transitions.[9][15] By minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model, the relative fluxes through different pathways can be determined.

The use of Xylose-4-¹³C would be particularly informative for the non-oxidative PPP. The appearance of M+1 in R5P would indicate flux from X5P through the isomerase reaction. The MIDs of S7P, E4P, F6P, and G3P would reveal the forward and reverse fluxes through the transketolase and transaldolase reactions. For example, a high M+1 fraction in S7P would suggest significant flux through the transketolase reaction combining X5P and R5P.

Logical_Relationship cluster_input Input Data cluster_model Computational Model cluster_output Output This compound This compound MID_Data Measured Mass Isotopomer Distributions This compound->MID_Data Experimental Labeling Flux_Estimation Flux Estimation Algorithm (e.g., EMU, 13CFLUX2) MID_Data->Flux_Estimation Experimental Constraints Metabolic_Network Biochemical Reaction Network Model Metabolic_Network->Flux_Estimation Atom Transitions Flux_Map Quantitative Flux Map of PPP Flux_Estimation->Flux_Map Solves for Best Fit

Figure 3. Logical relationship diagram illustrating the process from experimental data to flux map generation.

Conclusion

While not a conventional tracer, Xylose-4-¹³C holds theoretical potential for probing the fluxes of the non-oxidative pentose phosphate pathway. Its utility is contingent on the organism's ability to metabolize xylose efficiently. A successful study using Xylose-4-¹³C would require careful experimental design, robust analytical methods like GC-MS, and sophisticated computational modeling. The protocols and frameworks presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this novel approach to metabolic flux analysis.

References

Exploring Central Carbon Metabolism with Xylose-4-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Xylose-4-13C to investigate central carbon metabolism. While this compound is a commercially available isotopic tracer, its application in published metabolic flux analysis (MFA) studies is not as widespread as other xylose isotopomers such as [1-13C]xylose or [1,2-13C2]xylose. Therefore, this guide will focus on the theoretical tracing of the 4-13C label through key metabolic pathways, supplemented with established experimental protocols and quantitative data from studies using other 13C-xylose tracers. This approach provides a robust framework for designing and interpreting experiments with this compound.

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core of this method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these 13C isotopes in key metabolites, typically using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and calculate the fluxes through them. This provides a detailed snapshot of the cell's metabolic state.

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass and its metabolism is of significant interest in biotechnology and biofuel production. Understanding how different organisms metabolize xylose is crucial for optimizing its conversion into valuable products.

Theoretical Tracing of the 4-13C Label from Xylose

The journey of the 13C label from the fourth carbon of xylose provides unique insights into the activity of the Pentose Phosphate Pathway (PPP) and its connections to glycolysis and the TCA cycle.

1. Entry into the Pentose Phosphate Pathway:

Xylose is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (Xu5P). In this initial conversion, the 4-13C label remains at the fourth carbon position.

xylose_entry Xylose_4_13C This compound Xylulose_4_13C Xylulose-4-13C Xylose_4_13C->Xylulose_4_13C Xylose Isomerase Xu5P_4_13C Xylulose-5-P-4-13C Xylulose_4_13C->Xu5P_4_13C Xylulokinase

Figure 1: Initial conversion of this compound to Xylulose-5-P-4-13C.

2. Reactions of the Non-Oxidative Pentose Phosphate Pathway:

Xu5P, along with Ribose-5-phosphate (R5P), enters the non-oxidative PPP, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. The fate of the 4-13C label from Xu5P is critical for determining pathway fluxes.

  • Transketolase Reaction 1: Xu5P (5 carbons) and R5P (5 carbons) are converted to Sedoheptulose-7-phosphate (S7P) (7 carbons) and Glyceraldehyde-3-phosphate (GAP) (3 carbons). The 4-13C from Xu5P is transferred to the sixth carbon of S7P.

  • Transaldolase Reaction: S7P and GAP are converted to Fructose-6-phosphate (F6P) (6 carbons) and Erythrose-4-phosphate (E4P) (4 carbons). The 6-13C from S7P is transferred to the sixth carbon of F6P.

  • Transketolase Reaction 2: Xu5P and E4P are converted to F6P and GAP. The 4-13C from a second molecule of Xu5P would be transferred to the second carbon of GAP.

The diagram below illustrates the flow of the 4-13C label through the non-oxidative PPP.

non_oxidative_ppp cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_glycolysis Glycolysis Xu5P_4_13C Xylulose-5-P-4-13C S7P_6_13C Sedoheptulose-7-P-6-13C Xu5P_4_13C->S7P_6_13C Transketolase GAP2_2_13C Glyceraldehyde-3-P-2-13C Xu5P_4_13C->GAP2_2_13C Transketolase F6P2 Fructose-6-P Xu5P_4_13C->F6P2 Transketolase R5P Ribose-5-P R5P->S7P_6_13C F6P_6_13C Fructose-6-P-6-13C S7P_6_13C->F6P_6_13C Transaldolase E4P Erythrose-4-P S7P_6_13C->E4P Transaldolase GAP1 Glyceraldehyde-3-P GAP1->F6P_6_13C GAP1->E4P FBP_6_13C Fructose-1,6-bisP-6-13C F6P_6_13C->FBP_6_13C Phosphofructokinase E4P->GAP2_2_13C E4P->F6P2 Pyr_2_13C Pyruvate-2-13C GAP2_2_13C->Pyr_2_13C DHAP DHAP FBP_6_13C->DHAP GAP_3_13C Glyceraldehyde-3-P-3-13C FBP_6_13C->GAP_3_13C Pyr_3_13C Pyruvate-3-13C GAP_3_13C->Pyr_3_13C

Figure 2: Theoretical tracing of the 4-13C label from Xylose-5-P through the non-oxidative PPP and into glycolysis.

3. Glycolysis and the TCA Cycle:

The labeled F6P and GAP molecules enter the glycolytic pathway.

  • F6P-6-13C will be converted to Fructose-1,6-bisphosphate (FBP), which then splits into Dihydroxyacetone phosphate (DHAP) and GAP-3-13C.

  • This results in pyruvate labeled at the third carbon (Pyruvate-3-13C).

  • The GAP-2-13C from the second transketolase reaction will result in Pyruvate-2-13C.

The labeled pyruvate can then enter the TCA cycle, and the position of the 13C label in TCA cycle intermediates and associated amino acids (e.g., glutamate, aspartate) can be used to resolve fluxes in this part of metabolism.

Experimental Protocols for 13C-MFA with this compound

The following are generalized protocols adapted from studies using other 13C-xylose tracers. These should be optimized for the specific organism and experimental setup.

1. Cell Culture and Labeling Experiment:

experimental_workflow cluster_culture Cell Culture & Labeling cluster_sampling Sampling & Analysis cluster_data Data Analysis preculture 1. Pre-culture in unlabeled medium main_culture 2. Inoculate main culture with defined medium preculture->main_culture adaptation 3. Growth to mid-exponential phase main_culture->adaptation labeling 4. Introduce this compound adaptation->labeling steady_state 5. Cultivate for isotopic steady state labeling->steady_state harvest 6. Rapidly harvest cells steady_state->harvest quench 7. Quench metabolism (e.g., cold methanol) harvest->quench extract 8. Extract metabolites quench->extract hydrolyze 9. Hydrolyze biomass (for proteinogenic amino acids) extract->hydrolyze derivatize 10. Derivatize for GC-MS hydrolyze->derivatize gcms 11. GC-MS analysis derivatize->gcms mass_dist 12. Determine mass isotopomer distributions gcms->mass_dist flux_calc 13. Metabolic flux calculation using software (e.g., INCA) mass_dist->flux_calc

Figure 3: General experimental workflow for 13C-MFA.
  • Medium: A chemically defined minimal medium is essential to ensure that the labeled xylose is the sole carbon source, or that the composition of other carbon sources is precisely known.

  • Isotopic Tracer: Prepare a sterile stock solution of this compound. For many applications, a mixture of labeled and unlabeled xylose (e.g., 20% [4-13C]xylose and 80% natural abundance xylose) can be used to achieve optimal labeling patterns for analysis.

  • Cultivation: Grow the cells in a bioreactor with controlled pH, temperature, and aeration. For steady-state MFA, a chemostat culture is ideal. In batch cultures, samples should be taken during the exponential growth phase.

  • Isotopic Steady State: The duration of cultivation with the labeled substrate should be sufficient to reach an isotopic steady state in the metabolites of interest. This is typically several cell doubling times.

2. Metabolite Quenching and Extraction:

  • Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapid quenching is critical. A common method is to plunge the cell culture into a cold solvent like -20°C methanol.

  • Extraction: After quenching and cell separation (e.g., centrifugation), metabolites are extracted from the cell pellet, often using a cold solvent mixture (e.g., methanol/water).

3. Sample Preparation and GC-MS Analysis:

  • Hydrolysis: For analysis of proteinogenic amino acids, the biomass pellet is hydrolyzed in strong acid (e.g., 6 M HCl) at high temperature.

  • Derivatization: To make the non-volatile amino acids and other metabolites suitable for GC-MS analysis, they must be derivatized. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.

Quantitative Data from 13C-Xylose Metabolic Studies

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize findings from studies using other 13C-xylose isotopomers. This data illustrates the type of insights that can be gained from such experiments.

Table 1: Metabolic Flux Distribution in Clostridium acetobutylicum Grown on Xylose

(Data adapted from a study using [1-13C]xylose)

Metabolic Pathway/FluxFlux at 10 g/L Xylose (%)Flux at 20 g/L Xylose (%)
Xylose Uptake100100
Pentose Phosphate Pathway8560
Phosphoketolase Pathway1540

This table shows a significant shift in xylose catabolism from the Pentose Phosphate Pathway to the Phosphoketolase Pathway at higher xylose concentrations in C. acetobutylicum.[1]

Table 2: Central Carbon Metabolism Fluxes in Saccharomyces cerevisiae on Glucose vs. Xylose (Anaerobic)

(Data adapted from a study using [1,2-13C2]xylose)

Metabolic PathwayRelative Flux on GlucoseRelative Flux on Xylose
Glycolysis100100
Pentose Phosphate Pathway (non-oxidative)~5>50
Pentose Phosphate Pathway (oxidative)LowLow
TCA CycleLowLow

This table highlights the dramatically increased flux through the non-oxidative Pentose Phosphate Pathway when S. cerevisiae utilizes xylose compared to glucose, which is a key adaptation for processing this five-carbon sugar.[2][3]

Table 3: Key Metabolic Fluxes in Escherichia coli on Xylose (Aerobic vs. Anaerobic)

(Data adapted from a study using [1,2-13C]xylose and [5-13C]xylose)

Metabolic FluxAerobic Conditions (mmol/gDW/h)Anaerobic Conditions (mmol/gDW/h)
Xylose Uptake Rate9.5 ± 0.510.8 ± 1.1
Glycolysis (upper)HighHigh
Pentose Phosphate PathwayModerateModerate
TCA CycleHighLow/Fragmented

This table demonstrates how oxygen availability alters the central carbon metabolism of E. coli grown on xylose, with a notable decrease in TCA cycle activity under anaerobic conditions.[4]

Conclusion

The use of this compound as an isotopic tracer holds significant potential for elucidating the complex network of reactions in central carbon metabolism. By theoretically tracing the path of the 4-13C label, researchers can design experiments to probe specific aspects of the Pentose Phosphate Pathway and its interactions with glycolysis. While published data using this specific isotopomer is currently limited, the established methodologies for 13C-MFA with other xylose tracers provide a clear and robust framework for its application. The quantitative data from related studies underscores the power of this technique to reveal metabolic shifts in response to different substrates and environmental conditions, offering valuable insights for metabolic engineering and drug development.

References

Methodological & Application

Application Notes and Protocols for Xylose-4-13C in Yeast Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA) in yeast, specifically utilizing [4-¹³C]xylose as a tracer. This technique is invaluable for quantifying intracellular metabolic fluxes, identifying metabolic bottlenecks, and understanding cellular responses to genetic or environmental modifications. This information is critical for rational strain engineering in biofuel production, specialty chemical synthesis, and drug development.

Introduction to ¹³C-Metabolic Flux Analysis with Xylose

Metabolic Flux Analysis (MFA) is a powerful tool for elucidating the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as [4-¹³C]xylose, the labeled carbon atoms are incorporated into various intracellular metabolites. The distribution of these isotopes in downstream metabolites, particularly proteinogenic amino acids and intracellular sugar phosphates, provides a detailed fingerprint of the metabolic pathways' activities.

Xylose is a pentose sugar that is a major component of lignocellulosic biomass, a promising renewable feedstock. Saccharomyces cerevisiae, the workhorse of industrial biotechnology, does not naturally ferment xylose efficiently. Significant metabolic engineering efforts are focused on improving xylose utilization. ¹³C-MFA with labeled xylose is instrumental in these efforts, allowing researchers to pinpoint flux distributions through the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle, thereby identifying targets for further engineering.[1][2][3][4]

The choice of [4-¹³C]xylose as a tracer is particularly informative for dissecting the fluxes through the non-oxidative pentose phosphate pathway. The scrambling of the ¹³C label from the C4 position of xylose as it is processed by transketolase and transaldolase provides strong constraints on the relative fluxes through these reactions.

Experimental Workflow

The overall experimental workflow for a ¹³C-MFA experiment using [4-¹³C]xylose is depicted below. The process involves careful preparation of the labeled media, cultivation of the yeast strain to a steady state, rapid quenching of metabolism and extraction of metabolites, and finally, analysis of isotopic labeling patterns by mass spectrometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Media [4-13C]Xylose Medium Preparation Cultivation Steady-state Cultivation Media->Cultivation Preculture Yeast Pre-culture (unlabeled xylose) Preculture->Cultivation Sampling Rapid Sampling Cultivation->Sampling Quenching Metabolism Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Hydrolysis Protein Hydrolysis Extraction->Hydrolysis LCMS_SP LC-MS/MS Analysis (Sugar Phosphates) Extraction->LCMS_SP Derivatization Derivatization Hydrolysis->Derivatization GCMS_AA GC-MS Analysis (Amino Acids) Derivatization->GCMS_AA Flux_Calculation Flux Calculation (e.g., INCA) GCMS_AA->Flux_Calculation LCMS_SP->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Figure 1: Experimental workflow for ¹³C-MFA using [4-¹³C]xylose.

Detailed Experimental Protocols

Strain and Culture Conditions

This protocol is designed for a recombinant Saccharomyces cerevisiae strain engineered to utilize xylose. The specific strain will depend on the research question, but it should typically express a xylose isomerase or the xylose reductase/xylitol dehydrogenase pathway.[3][5]

Materials:

  • Recombinant S. cerevisiae strain

  • Yeast Nitrogen Base (YNB) without amino acids

  • [4-¹³C]xylose (≥99% isotopic purity)

  • Unlabeled D-xylose

  • Ergosterol

  • Tween 80

  • Sterile, baffled shake flasks or bioreactor

Protocol:

  • Pre-culture: Inoculate a single colony of the yeast strain into a flask containing minimal medium with 20 g/L unlabeled xylose as the sole carbon source. For anaerobic experiments, supplement the medium with 0.42 g/L Tween 80 and 0.01 g/L ergosterol.[6] Grow at 30°C with shaking (e.g., 250 rpm) until the mid-exponential phase.

  • Main Culture: Inoculate the main culture flask or bioreactor containing minimal medium with 20 g/L [4-¹³C]xylose to an initial OD₆₀₀ of approximately 0.05.

  • Cultivation: Grow the main culture under the same conditions as the pre-culture. Monitor cell growth by measuring OD₆₀₀. Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved after at least 5-7 doublings.

Rapid Sampling, Quenching, and Metabolite Extraction

Rapidly stopping all enzymatic activity is crucial for accurately capturing the intracellular metabolite labeling patterns.

Materials:

  • 60% Methanol solution, pre-chilled to -40°C

  • 75% Ethanol solution, pre-heated to 80°C

  • Centrifuge capable of reaching -10°C

  • Dry ice or liquid nitrogen

Protocol:

  • Sampling: Withdraw a defined volume of cell culture (e.g., 1-5 mL, corresponding to a known cell mass) from the bioreactor or shake flask.

  • Quenching: Immediately transfer the cell suspension into a quenching solution of cold methanol (at a ratio of 1:5, culture to methanol) to rapidly arrest metabolic activity.[7]

  • Centrifugation: Pellet the cells by centrifugation at -10°C (e.g., 5,000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet with the cold methanol solution to remove any remaining extracellular labeled xylose.

  • Extraction: Resuspend the cell pellet in pre-heated 75% ethanol and incubate at 80°C for 3 minutes to extract intracellular metabolites.[6] Vortex vigorously before and after incubation.

  • Separation: Centrifuge at high speed to pellet cell debris. The supernatant contains the intracellular metabolites.

  • Storage: Store the metabolite extract at -80°C until further analysis.

Sample Preparation for Mass Spectrometry

For GC-MS Analysis of Amino Acids:

  • Hydrolysis: Dry a portion of the cell pellet and hydrolyze the proteins in 6 M HCl at 105°C for 24 hours.[7]

  • Drying: Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

For LC-MS/MS Analysis of Sugar Phosphates: The metabolite extract can be directly analyzed after appropriate dilution. Anion-exchange chromatography is often used for separation.[8]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the mass isotopomer distributions of proteinogenic amino acids.

  • Column: A standard non-polar column (e.g., DB-5ms) is typically used.

  • Injection: Splitless injection is preferred for sensitivity.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to improve sensitivity and accuracy for the fragments of interest.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed to analyze the labeling patterns of intracellular sugar phosphates and other central metabolites that are not amenable to GC-MS.

  • Chromatography: Ion-pair reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.[10]

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

Data Analysis and Flux Calculation

The raw mass spectrometry data is corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions are then used to calculate intracellular fluxes using software such as INCA, OpenFLUX, or 13CFLUX2. These programs use metabolic network models and iterative algorithms to find the flux distribution that best fits the experimental data.

Xylose Metabolism and Signaling in S. cerevisiae

Understanding how xylose is metabolized and sensed by the cell is crucial for interpreting flux analysis data. Recombinant S. cerevisiae typically utilizes one of two engineered pathways for xylose assimilation:

  • Xylose Isomerase (XI) Pathway: Directly converts xylose to xylulose.

  • Xylose Reductase (XR) - Xylitol Dehydrogenase (XDH) Pathway: A two-step conversion of xylose to xylulose via a xylitol intermediate. This pathway can introduce a redox imbalance due to the different cofactor preferences of XR (NAD(P)H) and XDH (NAD⁺).[3]

Xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway.

G cluster_pathways Xylose Utilization Pathways cluster_xi XI Pathway cluster_xr_xdh XR-XDH Pathway Xylose Xylose XI Xylose Isomerase Xylose->XI XR Xylose Reductase Xylose->XR NAD(P)H -> NAD(P)+ Xylulose Xylulose X5P Xylulose-5-P Xylulose->X5P ATP -> ADP PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis XI->Xylulose Xylitol Xylitol XDH Xylitol Dehydrogenase Xylitol->XDH NAD+ -> NADH XR->Xylitol XDH->Xylulose

Figure 2: Engineered xylose utilization pathways in S. cerevisiae.

Xylose sensing in S. cerevisiae is not as well-developed as glucose sensing, and high concentrations of xylose can trigger a starvation-like response.[3][11] This can lead to incomplete activation of the fermentative program and create bottlenecks in glycolysis.[6]

G cluster_signaling Simplified Xylose Signaling Xylose_ext Extracellular Xylose Transporter Hexose Transporter Xylose_ext->Transporter Snf3 Snf3 Sensor Xylose_ext->Snf3 Weak sensing Xylose_int Intracellular Xylose cAMP_PKA cAMP/PKA Pathway Xylose_int->cAMP_PKA Weak activation SNF1_Mig1 SNF1/Mig1 Pathway Xylose_int->SNF1_Mig1 Carbon limitation signal Transporter->Xylose_int Glycolytic_genes Glycolytic Gene Expression Snf3->Glycolytic_genes Induction cAMP_PKA->Glycolytic_genes Incomplete activation SNF1_Mig1->Glycolytic_genes Derepression

Figure 3: Simplified model of xylose sensing and signaling in S. cerevisiae.

Quantitative Data Presentation

The results of a ¹³C-MFA study are best presented as a flux map or in a tabular format. The following tables provide an example of how to summarize extracellular flux data and relative intracellular fluxes. The values are hypothetical and for illustrative purposes.

Table 1: Extracellular Rates

StrainGrowth Rate (h⁻¹)Xylose Uptake (mmol/gDCW/h)Ethanol Production (mmol/gDCW/h)Glycerol Production (mmol/gDCW/h)
Wild Type (engineered)0.105.08.00.5
Mutant A0.126.010.00.3
Mutant B0.084.06.00.8

Table 2: Relative Central Carbon Metabolic Fluxes (normalized to xylose uptake rate of 100)

ReactionWild Type (engineered)Mutant AMutant B
Pentose Phosphate Pathway
Xylose -> Xylulose-5-P100100100
Ribulose-5-P -> Xylulose-5-P303525
G6P -> 6-PG201525
Glycolysis
F6P -> F1,6BP707565
GAP -> PYR140150130
PYR -> Acetaldehyde809070
TCA Cycle
PYR -> Acetyl-CoA546
Acetyl-CoA -> Citrate546

Conclusion

The protocol outlined in these application notes provides a comprehensive framework for conducting ¹³C-MFA in yeast using [4-¹³C]xylose. This powerful technique, when coupled with a thorough understanding of yeast metabolism and signaling, enables researchers to gain deep insights into the metabolic phenotype of engineered strains. The quantitative flux data generated is essential for data-driven metabolic engineering and the development of efficient cell factories for the production of biofuels and biochemicals from renewable resources.

References

Quantifying Xylose-4-¹³C Incorporation in Metabolites: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. The use of ¹³C-labeled substrates, such as Xylose-4-¹³C, allows for the precise tracking of carbon atoms as they are incorporated into various downstream metabolites. This application note provides detailed protocols for quantifying the incorporation of ¹³C from xylose into central carbon metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are critical for understanding cellular metabolism, identifying metabolic bottlenecks, and guiding metabolic engineering and drug development efforts.

Xylose is a five-carbon sugar that is abundant in lignocellulosic biomass. Understanding its metabolism is crucial for the development of biofuels and other bio-based products.[1][2] In many microorganisms, xylose is metabolized through the pentose phosphate pathway (PPP), which integrates with glycolysis and the tricarboxylic acid (TCA) cycle. By tracing the fate of ¹³C from labeled xylose, researchers can gain insights into the relative activities of these interconnected pathways.[3][4]

Key Techniques and Protocols

The primary analytical methods for quantifying ¹³C incorporation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Labeling with Xylose-4-¹³C

The foundational step in these experiments is the cultivation of cells or organisms in a medium containing a ¹³C-labeled xylose tracer. The choice of the specific isotopologue of xylose (e.g., [1-²³C]xylose, [5-¹³C]xylose, or uniformly labeled [U-¹³C]xylose) is critical and depends on the specific metabolic pathways being investigated.[4][5]

Protocol: Cell Culture and Labeling

  • Pre-culture Preparation: Grow the microbial strain in a pre-culture medium to the mid-exponential phase to ensure a healthy and active cell population.

  • Medium Preparation: Prepare the experimental culture medium containing a defined concentration of the desired Xylose-4-¹³C tracer. For example, a mixture of 76% [1-¹³C]xylose and 24% natural xylose can be used to determine the relative contributions of different metabolic pathways.[6]

  • Inoculation: Inoculate the experimental medium with cells from the pre-culture to a specific starting optical density (e.g., OD₆₀₀ of 0.15 ± 0.02).[4]

  • Incubation: Grow the cells under controlled conditions (e.g., 37°C, specific aeration) in parallel mini-bioreactors.[4]

  • Achieving Isotopic Steady State: To ensure that the labeling of intracellular metabolites has reached a steady state, it is important to harvest the cells during the exponential growth phase. Samples can be taken at different time points to verify that isotopic steady state has been achieved.[6]

  • Cell Harvesting and Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.

    • Quickly transfer a defined volume of cell culture to a quenching solution kept at a very low temperature (e.g., -70°C methanol).[1]

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Wash the cell pellet with a cold solution (e.g., cold methanol) to remove extracellular metabolites.[1]

Metabolite Extraction and Derivatization for GC-MS Analysis

Following quenching, intracellular metabolites are extracted and chemically modified (derivatized) to increase their volatility for GC-MS analysis.

Protocol: Metabolite Extraction and Derivatization

  • Extraction:

    • Add a hot ethanol solution (e.g., 75% ethanol at 70°C) to the cell pellet for extraction of intracellular metabolites.[1]

    • Incubate at a high temperature (e.g., 80°C) for a few minutes, followed by cooling on ice.

    • Centrifuge to separate the cell debris from the metabolite-containing supernatant.

    • Collect the supernatant and dry it completely using a vacuum concentrator.

  • Derivatization:

    • To the dried metabolite extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

    • Incubate at a suitable temperature (e.g., 70°C) to allow for the completion of the derivatization reaction. This process creates stable, volatile derivatives of the metabolites.

GC-MS Analysis for ¹³C Incorporation

GC-MS is a highly sensitive technique used to separate and identify metabolites and to determine the mass isotopomer distributions (MIDs), which reveal the extent of ¹³C incorporation.[7]

Protocol: GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system in splitless mode.[8]

  • Gas Chromatography: Separate the derivatized metabolites on a suitable GC column (e.g., Agilent J&W DB-35ms column).[1]

    • Temperature Program: Use a temperature gradient to achieve optimal separation. For example, start at 100°C, hold for 1 minute, ramp to 105°C at 2.5°C/min, hold for 2 minutes, ramp to 250°C at 3.5°C/min, and finally ramp to 320°C at 20°C/min.[1]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.[1]

    • Scan a mass range of m/z 100–650 to detect the derivatized metabolite fragments.[1]

    • Alternatively, use selected ion monitoring (SIM) for targeted analysis of specific metabolites.[8]

  • Data Analysis:

    • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.

    • Determine the mass isotopomer distribution (MID) for each metabolite. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite fragment.[9]

    • Correct the raw MIDs for the natural abundance of stable isotopes to accurately reflect the incorporation of the ¹³C tracer.[9]

NMR Spectroscopy for ¹³C Metabolite Analysis

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a metabolite's structure, which is highly valuable for elucidating complex metabolic pathways.[10][11]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D₂O).[12]

    • For ¹³C NMR, a higher concentration is generally required due to its lower sensitivity compared to ¹H NMR; aim for a saturated solution if possible.[12][13]

    • Filter the sample to remove any solid particles, as they can negatively impact the quality of the NMR spectrum.[12][13]

  • NMR Spectroscopy:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

    • Different NMR experiments, such as 1D ¹³C and 2D heteronuclear single quantum coherence (HSQC), can be employed to resolve and assign the signals of ¹³C-labeled metabolites.[14]

  • Data Analysis:

    • Assign the peaks in the ¹³C NMR spectrum to specific carbon atoms in the metabolites based on their chemical shifts.[15][16]

    • The intensity of the signals corresponding to ¹³C-labeled positions provides a quantitative measure of incorporation.

Data Presentation

Quantitative data from ¹³C metabolic flux analysis studies are typically presented in the form of metabolic flux maps and tables summarizing the fluxes through key pathways. The following tables provide a template for summarizing such data.

Table 1: Central Carbon Metabolism Fluxes in E. coli Grown on Glucose and Xylose

Metabolic ReactionAerobic GlucoseAnaerobic GlucoseAerobic XyloseAnaerobic Xylose
Glycolysis
Glucose-6-phosphate → Fructose-6-phosphate45.168.230.555.1
Fructose-6-phosphate → Pyruvate90.2136.461.0110.2
Pentose Phosphate Pathway
Oxidative PPP19.815.35.23.1
Non-oxidative PPP (forward)10.15.745.830.2
TCA Cycle
Acetyl-CoA → Citrate35.68.125.44.3
α-Ketoglutarate → Succinyl-CoA30.24.521.12.1

Note: Flux values are presented as a percentage of the specific substrate uptake rate. Data is illustrative and based on findings from studies on E. coli metabolism.[4][5]

Table 2: Mass Isotopomer Distribution in Key Metabolites from [1-¹³C]Xylose Labeling

Metabolite FragmentM+0M+1M+2M+3
3-Phosphoglycerate (3PG)
3PG₁₋₃0.240.760.000.00
3PG₂₋₃0.500.500.000.00
Erythrose-4-phosphate (E4P)
E4P₁₋₄0.240.760.000.00
Pentose-5-phosphate (P5P)
P5P₁₋₅0.240.760.000.00

Note: This table illustrates the simulated fractional ¹³C labeling of intermediate metabolites resulting from a [1-¹³C]xylose input, assuming unidirectional reactions. The distribution of labeled carbons provides insights into the activity of pathways like the phosphoketolase pathway versus the pentose phosphate pathway.[6]

Visualizations

Metabolic Pathways

The following diagram illustrates the central metabolic pathways involved in xylose metabolism.

Xylose_Metabolism cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Xylose Xylose Xylulose5P Xylulose-5-P Xylose->Xylulose5P Xylose Isomerase Ribulose5P Ribulose-5-P Xylulose5P->Ribulose5P Epimerase Sedoheptulose7P Sedoheptulose-7-P Xylulose5P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-P Xylulose5P->Fructose6P Transketolase Ribu5P Ribose-5-P Ribulose5P->Ribu5P Isomerase Glucose6P Glucose-6-P Ribu5P->Glucose6P Oxidative PPP Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P Transaldolase Erythrose4P->Fructose6P Transaldolase Glucose6P->Fructose6P Fructose6P->Ribu5P Oxidative PPP GAP Glyceraldehyde-3-P Fructose6P->GAP GAP->Xylulose5P Transketolase GAP->Sedoheptulose7P Transaldolase Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AKG α-Ketoglutarate Citrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA SuccinylCoA->Citrate

Caption: Central metabolic pathways involved in xylose utilization.

Experimental Workflow

The diagram below outlines the general workflow for a ¹³C metabolic flux analysis experiment.

Experimental_Workflow Start Start: Cell Culture with ¹³C-Xylose Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Analysis NMR NMR Extraction->NMR Direct Analysis GCMS GC-MS Derivatization->GCMS Analysis->GCMS Analysis->NMR DataProcessing Data Processing GCMS->DataProcessing NMR->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Conclusion

The quantification of Xylose-4-¹³C incorporation into metabolites provides invaluable data for understanding cellular physiology and metabolic engineering. By employing the detailed protocols for metabolic labeling, sample preparation, and analysis using GC-MS and NMR outlined in this application note, researchers can accurately determine metabolic fluxes and elucidate the intricate network of central carbon metabolism. The systematic presentation of quantitative data in tables and the visualization of metabolic pathways and experimental workflows facilitate the interpretation and communication of these complex datasets.

References

Application Note: Quantification of Xylose-4-13C for Metabolic Research Using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylose, a five-carbon aldose sugar, is a key component of lignocellulosic biomass and plays a significant role in various metabolic pathways, including the pentose phosphate pathway (PPP). Stable isotope-labeled xylose, such as Xylose-4-13C, serves as a valuable tracer in metabolic flux analysis (MFA) to investigate cellular metabolism, particularly in the context of biofuel production and metabolic engineering.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like xylose. The separated analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis.[4][5] The stable isotope label in this compound allows for its differentiation from endogenous, unlabeled xylose, enabling precise measurement of its incorporation into metabolic pathways.

Experimental Protocols

1. Sample Preparation (Metabolite Extraction)

This protocol is adapted from established methods for extracting aqueous metabolites from cell cultures or tissues.[6]

  • Materials:

    • Methanol (LC-MS grade)

    • Purified deionized water

    • Internal standards (e.g., 13C-labeled glucose, 13C-labeled glutamate)

    • Microcentrifuge tubes

    • Homogenizer (optional, for tissue samples)

    • Centrifuge capable of 14,000 rpm and 4°C

    • Vacuum concentrator (e.g., SpeedVac)

  • Procedure:

    • For cell cultures, pellet the cells by centrifugation and discard the supernatant. For tissue samples, weigh the tissue and keep it on ice.

    • Homogenize the cell pellet or tissue sample in 200 µL of cold, purified deionized water.

    • Add 800 µL of cold methanol containing internal standards. The internal standards will help to control for variability during sample preparation and analysis.

    • Vortex the mixture thoroughly.

    • Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

    • Sonicate the samples in an ice bath for 10 minutes.

    • Centrifuge the samples at 14,000 rpm and 4°C for 15 minutes to pellet the precipitated proteins and cell debris.

    • Carefully collect 600 µL of the supernatant into a new microcentrifuge tube.

    • Dry the supernatant completely using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile in water) for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

  • Chromatographic Conditions (HILIC):

    • Column: Waters XBridge BEH Amide XP column (or equivalent HILIC column)[6]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution is typically used to separate polar metabolites. An example gradient is provided in the table below.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for sugars.[7][8]

    • MRM Transitions: The specific precursor and product ions for this compound need to be determined. For unlabeled xylose (C5H10O5, molecular weight ~150.13 g/mol )[9][10], a common adduct in negative mode is [M-H]-, with a precursor ion of m/z 149. For this compound, the precursor ion would be m/z 150. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

Data Presentation

Table 1: Example LC Gradient for Xylose Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
2.02080
12.08020
15.08020
15.12080
20.02080

Table 2: MRM Transitions for Xylose and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Xylose (unlabeled)149.089.015
This compound150.090.015
Internal Standard (e.g., U-13C6-Glucose)185.092.020

Note: The optimal collision energies and product ions should be determined experimentally by infusing the analytical standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization in Water sample->homogenization precipitation Protein Precipitation (Cold Methanol + Internal Standards) homogenization->precipitation centrifugation Centrifugation (14,000 rpm, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

xylose_metabolism Xylose_13C This compound Xylulose_13C Xylulose-13C Xylose_13C->Xylulose_13C Xylose Isomerase Xylulose5P_13C Xylulose-5-P-13C Xylulose_13C->Xylulose5P_13C Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P_13C->PPP Fructose6P_13C Fructose-6-P-13C PPP->Fructose6P_13C Glyceraldehyde3P_13C Glyceraldehyde-3-P-13C PPP->Glyceraldehyde3P_13C Glycolysis Glycolysis Fructose6P_13C->Glycolysis Glyceraldehyde3P_13C->Glycolysis

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for Metabolic Engineering in Bacteria using Xylose-4-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Xylose-4-¹³C as a tracer for studying metabolic engineering in bacteria. The protocols outlined below detail the necessary steps for conducting ¹³C-based metabolic flux analysis (¹³C-MFA) to elucidate and quantify carbon flow through central metabolic pathways, identify bottlenecks, and inform rational strain engineering strategies.

Introduction to ¹³C-Metabolic Flux Analysis (¹³C-MFA) with Xylose-4-¹³C

Metabolic engineering aims to rationally modify microbial metabolism for the enhanced production of desired compounds. A critical component of this process is the ability to accurately map and quantify the flow of carbon through the intricate network of metabolic pathways. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates, such as Xylose-4-¹³C, to trace the journey of carbon atoms through cellular metabolism.[1][2][3] By analyzing the isotopic labeling patterns in metabolic intermediates and end products, researchers can gain quantitative insights into the in vivo activities of metabolic pathways.[1][3]

Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass, a renewable and abundant feedstock for biorefineries.[4] Engineering bacteria to efficiently utilize xylose is a key objective in industrial biotechnology. Xylose-4-¹³C serves as a specific tracer to probe the metabolic routes of xylose catabolism. The position of the ¹³C label at the fourth carbon allows for the differentiation of key pathways involved in pentose metabolism.

This document provides detailed protocols for performing ¹³C-MFA experiments using Xylose-4-¹³C in bacteria, from experimental design and bacterial cultivation to sample analysis and data interpretation.

Key Metabolic Pathways in Bacterial Xylose Metabolism

Bacteria employ several pathways for the catabolism of D-xylose. Understanding these pathways is crucial for designing and interpreting ¹³C-labeling experiments. The primary routes include the Isomerase pathway, the Oxidoreductase pathway, and the Weimberg and Dahms pathways.[4][5][6]

  • Isomerase Pathway: This is the most common xylose metabolic pathway in bacteria.[6][7] D-xylose is first isomerized to D-xylulose by xylose isomerase (XI). D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which subsequently enters the Pentose Phosphate Pathway (PPP).[6][7][8]

  • Oxidoreductase Pathway: More common in yeasts and fungi, this pathway is also found in some bacteria.[4][6] It involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[6][7]

  • Weimberg and Dahms Pathways (Oxidative Pathways): These non-phosphorylative pathways involve the direct oxidation of D-xylose.[4][5]

  • Phosphoketolase Pathway: Some bacteria utilize the phosphoketolase (PK) pathway, which cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate.[9]

The specific pathways active in a given bacterium can be identified and their relative fluxes quantified using ¹³C-MFA with specifically labeled xylose tracers.

xylose_metabolism cluster_isomerase Isomerase Pathway cluster_oxidoreductase Oxidoreductase Pathway Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylitol Xylitol Xylose->Xylitol Xylose Reductase Xylulose_5P Xylulose-5-P Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Biomass Biomass PPP->Biomass TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Products Products Glycolysis->Products TCA_Cycle->Biomass Xylitol->Xylulose Xylitol Dehydrogenase

Caption: Overview of major bacterial xylose metabolic pathways.

Experimental Design and Workflow

A typical ¹³C-MFA experiment involves several key stages, from careful planning to data analysis.

mfa_workflow cluster_exp_design 1. Experimental Design cluster_cultivation 2. Bacterial Cultivation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Sample Analysis cluster_data 5. Data Analysis define_objectives Define Objectives select_tracer Select ¹³C Tracer (e.g., Xylose-4-¹³C) define_objectives->select_tracer design_media Design Minimal Medium select_tracer->design_media preculture Pre-culture in Unlabeled Medium design_media->preculture main_culture Main Culture with ¹³C-Xylose preculture->main_culture steady_state Achieve Isotopic Steady State main_culture->steady_state harvest Rapidly Harvest Cells steady_state->harvest quench Quench Metabolism (e.g., Cold Methanol) harvest->quench hydrolysis Cell Hydrolysis quench->hydrolysis derivatization Amino Acid Derivatization hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms mass_spec Mass Isotopomer Distribution (MID) gcms->mass_spec flux_calc Flux Calculation (e.g., INCA, WUflux) mass_spec->flux_calc interpretation Interpretation of Results flux_calc->interpretation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Protocol 1: Preparation of Minimal Medium with Xylose-4-¹³C

A defined minimal medium is essential for ¹³C-MFA to ensure that the labeled xylose is the sole carbon source.[10]

Materials:

  • All chemicals should be of analytical grade.

  • Xylose-4-¹³C (provider-specific purity)

  • Unlabeled D-xylose

  • Basal salts solution (e.g., M9 salts)

  • Trace element solution

  • Sterile, ultrapure water

Procedure:

  • Prepare a concentrated stock solution of the desired basal salts (e.g., 10x M9 salts).

  • Prepare a concentrated stock solution of trace elements.

  • Calculate the required amount of Xylose-4-¹³C and unlabeled D-xylose to achieve the desired final concentration and isotopic enrichment in the medium. A common approach is to use a mixture of labeled and unlabeled substrate.[9]

  • In a sterile container, add the appropriate volumes of sterile ultrapure water, concentrated basal salts, and trace element solution.

  • Separately, dissolve the calculated amounts of Xylose-4-¹³C and unlabeled D-xylose in a small volume of sterile ultrapure water.

  • Sterile-filter the xylose solution using a 0.22 µm filter and add it to the final medium container.

  • Adjust the final volume with sterile ultrapure water.

  • Store the prepared medium at 4°C until use.

Protocol 2: Bacterial Cultivation and Labeling

Materials:

  • Bacterial strain of interest

  • Prepared minimal medium with and without Xylose-4-¹³C

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Pre-culture: Inoculate a single colony of the bacterial strain into a flask containing minimal medium with unlabeled xylose as the carbon source. Incubate under appropriate conditions (temperature, shaking) until the culture reaches the mid-exponential growth phase.

  • Inoculation of Main Culture: Inoculate the main culture flasks containing the ¹³C-labeled medium with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.05.

  • Cultivation: Incubate the main cultures under the same conditions as the pre-culture. Monitor cell growth by measuring OD₆₀₀ periodically.

  • Isotopic Steady State: Continue cultivation for a sufficient number of cell divisions (typically 5-7) to ensure that the intracellular metabolites and proteinogenic amino acids have reached isotopic steady state. This means the isotopic labeling of these molecules is no longer changing over time.

Protocol 3: Rapid Sampling and Quenching of Metabolism

Rapidly stopping all enzymatic reactions is crucial to preserve the in vivo metabolic state of the cells.[11]

Materials:

  • Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C or colder.[11]

  • Centrifuge pre-chilled to -10°C or colder.

  • Liquid nitrogen.

Procedure:

  • During the mid-exponential growth phase, rapidly withdraw a defined volume of the cell culture.

  • Immediately transfer the culture sample into a tube containing at least 5 volumes of the pre-chilled quenching solution.

  • Vortex briefly to ensure rapid mixing and quenching.

  • Centrifuge the quenched cell suspension at high speed (e.g., >10,000 x g) for a short duration (e.g., 5 minutes) at low temperature.

  • Decant the supernatant and immediately freeze the cell pellet in liquid nitrogen.

  • Store the cell pellets at -80°C until further processing.

Protocol 4: Cell Hydrolysis and Proteinogenic Amino Acid Extraction

Materials:

  • 6 M HCl

  • Heating block or oven

  • Screw-cap glass vials

Procedure:

  • Resuspend the frozen cell pellet in 1 mL of 6 M HCl in a screw-cap glass vial.

  • Tightly seal the vial and heat at 100-110°C for 24 hours to hydrolyze the cell proteins into their constituent amino acids.

  • After hydrolysis, allow the vial to cool to room temperature.

  • Centrifuge the hydrolysate to pellet any cell debris.

  • Carefully transfer the supernatant containing the amino acids to a new tube.

  • Dry the amino acid extract completely under a stream of nitrogen or using a vacuum concentrator.

Protocol 5: Derivatization and GC-MS Analysis of Amino Acids

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be chemically modified (derivatized) to make them volatile.

Materials:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent (e.g., Pyridine)

  • GC-MS system

Procedure:

  • Resuspend the dried amino acid extract in the derivatization solvent (e.g., 50 µL of pyridine).

  • Add the derivatization agent (e.g., 50 µL of MTBSTFA).

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 1-2 hours) to complete the derivatization reaction.

  • Analyze the derivatized amino acids by GC-MS. The GC will separate the different amino acids, and the MS will detect the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions (MIDs).

Data Presentation and Analysis

The raw GC-MS data provides the mass isotopomer distributions (MIDs) for various fragments of the proteinogenic amino acids. This data is then used in computational models to estimate the intracellular metabolic fluxes.

Table 1: Example of Mass Isotopomer Distribution Data for Alanine

Mass IsotopomerRelative Abundance (%)
M+050.5
M+135.2
M+212.3
M+32.0

M+0 represents the fraction of the molecule with no ¹³C atoms, M+1 has one ¹³C atom, and so on.

Flux Calculation: The measured MIDs, along with a stoichiometric model of the organism's central metabolism and biomass composition, are used as inputs for flux analysis software (e.g., INCA, WUflux, OpenMebius).[12] These programs use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally determined labeling patterns.

Table 2: Example of Calculated Metabolic Fluxes (normalized to xylose uptake rate)

ReactionFlux Value95% Confidence Interval
Xylose Uptake100-
Pentose Phosphate Pathway65.462.1 - 68.7
Glycolysis (from G3P)85.182.5 - 87.7
TCA Cycle30.228.9 - 31.5
Biomass Synthesis15.814.9 - 16.7

Conclusion

The use of Xylose-4-¹³C in combination with ¹³C-MFA provides a powerful framework for the quantitative analysis of bacterial metabolism. The detailed protocols and application notes presented here offer a guide for researchers to implement this technique to gain a deeper understanding of xylose utilization, identify metabolic engineering targets, and ultimately accelerate the development of efficient microbial cell factories for the production of valuable chemicals and biofuels from renewable resources.

References

Application Notes and Protocols for Xylose-4-13C Pulse-Chase Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Xylose-4-13C pulse-chase experiment, a powerful technique for tracing the metabolic fate of xylose in cellular systems. This method is particularly valuable for researchers in metabolic engineering, drug development, and fundamental biology who are interested in understanding pentose phosphate pathway (PPP) dynamics, nucleotide biosynthesis, and the impact of therapeutic interventions on these pathways.

Introduction

A pulse-chase experiment is a two-phase technique used to track the movement of a labeled molecule through a biological system. In the "pulse" phase, cells are briefly exposed to a medium containing a labeled substrate, in this case, this compound. This allows for the incorporation of the 13C isotope into various downstream metabolites. The "chase" phase follows, where the labeled medium is replaced with an unlabeled medium. This "chases" the labeled molecules through their metabolic pathways, allowing for the temporal resolution of metabolic events. By collecting samples at different time points during the chase, researchers can quantify the rate of synthesis, degradation, and conversion of metabolites derived from xylose.

The use of a stable isotope like 13C offers a safe and effective alternative to radioactive isotopes for tracing metabolic pathways.[1] The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the 13C enrichment in various metabolites.[1]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a metabolic network.[2][3][4][5][6] This is crucial for identifying metabolic bottlenecks and understanding cellular physiology.

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways. By observing how a drug alters the flux of 13C from xylose, researchers can understand its specific metabolic effects.

  • Bioprocess Optimization: In the context of biofuel production, understanding xylose metabolism in microorganisms is critical for optimizing the conversion of lignocellulosic biomass into valuable products.[2][4]

  • Disease Research: Investigating metabolic reprogramming in diseases such as cancer, where altered glucose and pentose phosphate pathway metabolism is a hallmark.

Experimental Workflow

The overall workflow of a this compound pulse-chase experiment is depicted below.

This compound Pulse-Chase Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Cell Culture pulse Pulse: Incubate with This compound cell_culture->pulse Introduce labeled medium chase Chase: Incubate with unlabeled Xylose pulse->chase Replace with unlabeled medium sample_collection Sample Collection (Time Points) chase->sample_collection Collect at various times metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_analysis LC-MS/MS Analysis metabolite_extraction->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis Xylose_Metabolism Xylose_4_13C This compound Xylulose_5_P Xylulose-5-Phosphate (labeled at C4) Xylose_4_13C->Xylulose_5_P Xylose Isomerase Ribose_5_P Ribose-5-Phosphate (labeled at C2) Xylulose_5_P->Ribose_5_P Ribose-5-phosphate isomerase Sedoheptulose_7_P Sedoheptulose-7-Phosphate (labeled at C4, C6) Xylulose_5_P->Sedoheptulose_7_P Transketolase Fructose_6_P Fructose-6-Phosphate (labeled at C4, C6) Xylulose_5_P->Fructose_6_P Transketolase Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate (labeled at C1) Xylulose_5_P->Glyceraldehyde_3_P Transketolase Ribose_5_P->Sedoheptulose_7_P Transketolase Nucleotide_synthesis Nucleotide Synthesis Ribose_5_P->Nucleotide_synthesis Erythrose_4_P Erythrose-4-Phosphate (labeled at C2) Sedoheptulose_7_P->Erythrose_4_P Transaldolase Sedoheptulose_7_P->Fructose_6_P Transaldolase Erythrose_4_P->Fructose_6_P Transketolase Glycolysis Glycolysis Fructose_6_P->Glycolysis Glyceraldehyde_3_P->Glycolysis

References

Troubleshooting & Optimization

How to improve accuracy in Xylose-4-13C metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of their Xylose-4-13C metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error in 13C-Metabolic Flux Analysis?

A1: The accuracy of 13C-MFA is dependent on both the experimental measurements and the computational model used to interpret the data.[1] Key sources of error include:

  • Systematic Errors: Inaccurate assumptions in the metabolic network model (e.g., missing or incorrect reactions), deviations from the assumed metabolic and isotopic steady state, and analytical bias in mass spectrometry measurements.[2][3]

  • Measurement Errors: Noise or interference in isotopic labeling data, and inaccuracies in measuring external uptake and secretion rates.[4]

  • Statistical Errors: Insufficient data to precisely estimate all fluxes, leading to wide confidence intervals, or finding a local, suboptimal solution during the flux estimation optimization process.[1]

Q2: How critical is the choice of the 13C-xylose tracer for experimental accuracy?

A2: The choice of the isotopic tracer is crucial as it directly influences the labeling patterns of downstream metabolites and, consequently, the precision of the estimated fluxes for specific pathways.[5] Different xylose isotopomers, such as [1,2-13C]xylose or [5-13C]xylose, will generate distinct labeling patterns, providing better or worse resolution for different parts of the metabolic network.[6] For example, a tracer that provides strong labeling information for the Pentose Phosphate Pathway (PPP) is essential when studying xylose metabolism.[7] Using parallel labeling experiments with multiple different tracers is a powerful technique to improve overall flux accuracy.[6][8]

Q3: What are metabolic and isotopic steady states, and why are they essential?

A3: Achieving both metabolic and isotopic steady state is a fundamental assumption in conventional 13C-MFA.

  • Metabolic Steady State: This state is reached when the concentrations of intracellular metabolites are constant over time. This implies that cell growth is balanced, and all metabolic fluxes are constant.

  • Isotopic Steady State: This occurs when the isotopic labeling pattern of intracellular metabolites no longer changes over time, indicating that the labeling from the 13C-substrate has fully propagated throughout the metabolic network.[9] Deviations from these steady states can introduce significant errors in flux calculations, as the mathematical models used for flux estimation assume these conditions are met.[2][3]

Q4: How does the analytical method (e.g., GC-MS vs. LC-MS/MS) affect the accuracy of labeling measurements?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for measuring isotopic labeling. GC-MS is a widely used and robust method that provides high-precision data for specific classes of metabolites, particularly amino acids derived from protein hydrolysis.[4][8] LC-MS/MS can measure a broader range of metabolites, including those that are not amenable to GC-MS analysis, but may have different precision characteristics. The choice of method can impact which parts of the metabolic network can be observed. Combining data from multiple analytical techniques can often improve flux resolution.[4] It is critical to carefully validate the measurement accuracy for each metabolite, for instance, by analyzing natural abundance standards to identify and exclude measurements with poor accuracy.[10]

Troubleshooting Guide

Problem: My flux map shows poorly resolved fluxes, especially in the Pentose Phosphate Pathway (PPP) and connecting pathways.

  • Possible Cause 1: Suboptimal Tracer Selection. The chosen 13C-xylose tracer may not be generating sufficient labeling variation within the PPP to distinguish between different pathway fluxes (e.g., oxidative vs. non-oxidative branches).

  • Solution 1: Implement Parallel Labeling Experiments. Conduct parallel experiments with different 13C-xylose tracers. For instance, in studies with E. coli, using both [1,2-13C]xylose and [5-13C]xylose in separate cultures provides complementary labeling information that significantly improves the precision of flux estimates throughout the central carbon metabolism.[6]

  • Possible Cause 2: Insufficient Measurement Data. The number of independent labeling measurements may be too low compared to the number of fluxes you are trying to estimate, leading to high uncertainty.

  • Solution 2: Expand Measurement Set. If possible, measure the isotopic labeling of additional metabolites. Besides protein-bound amino acids, consider measuring labeling in glycogen-bound glucose and RNA-bound ribose to add more constraints to the model.[8]

Problem: The goodness-of-fit test fails, indicating a significant discrepancy between the measured data and the model simulation.

  • Possible Cause 1: Incorrect Metabolic Network Model. The model used for flux calculation may be incomplete or inaccurate. It might be missing an active pathway, contain incorrect reaction stoichiometries, or assume incorrect cofactor dependencies.

  • Solution 1: Re-evaluate and Refine the Metabolic Model. Scrutinize the model for pathways known to be active in your organism under the specific experimental conditions. For example, some organisms utilize the phosphoketolase pathway for xylose catabolism, which, if missing from the model, would lead to a poor fit.[11] Use validation-based model selection methods to systematically test different model structures.[2][12]

  • Possible Cause 2: Deviation from Metabolic Steady State. The cell culture may not have reached a true metabolic steady state, violating a key assumption of the analysis.

  • Solution 2: Verify Steady State. Confirm a constant growth rate and stable substrate uptake and product secretion rates for a sufficient period before and during the 13C-labeling experiment. Monitor optical density and extracellular metabolite concentrations over time to ensure this condition is met.[1]

  • Possible Cause 3: Gross Measurement Errors. There may be a systematic error in the measurement of extracellular rates or in the mass spectrometry data for isotopic labeling.

  • Solution 3: Perform Data Quality Control. Re-verify the calibration of instruments used for measuring extracellular metabolites. Carefully review the raw MS data and the corrections applied for natural isotopic abundance. Listing all raw, uncorrected mass isotopomer distributions is considered good practice for data transparency and verification.[1]

Quantitative Data Summary

For accurate 13C-MFA, it is crucial to select tracers that provide high resolving power for the pathways of interest.

Table 1: Comparison of 13C Tracers for Resolving Key Fluxes in Xylose Metabolism

Tracer(s)Target PathwayAdvantageReference
[1,2-13C]xylosePentose Phosphate Pathway, GlycolysisProvides strong labeling information for the upper part of central metabolism.[6]
[5-13C]xylosePentose Phosphate Pathway, GlycolysisOffers complementary labeling patterns to [1,2-13C]xylose, improving overall resolution.[6]
Parallel use of [1,2-13C]xylose and [5-13C]xyloseEntire Central Carbon MetabolismIntegrated analysis of data from both tracers provides the highest precision for quantifying fluxes under both aerobic and anaerobic conditions.[6]
[1-13C]xyloseOxidative Pentose Phosphate PathwayActively used in several studies to investigate the role of the oxidative PPP in providing NADPH for xylose metabolism.[7]

Experimental Protocols & Workflows

General Workflow for 13C-MFA

The overall process of a 13C-MFA experiment involves careful planning, execution, and analysis to ensure high-quality results.

13C-MFA Workflow cluster_prep Phase 1: Experimental Design cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_model Phase 4: Modeling & Interpretation design 1. Experimental Design (Select Organism, Conditions, Tracers) culture 2. Cell Culture (Achieve Metabolic Steady State) design->culture labeling 3. Isotopic Labeling (Introduce 13C-Xylose, Achieve Isotopic Steady State) culture->labeling sampling 4. Sampling & Quenching (Harvest Biomass, Hydrolyze) labeling->sampling ms_analysis 5. Analytical Measurement (GC-MS or LC-MS/MS) sampling->ms_analysis data_proc 6. Data Processing (Correct for Natural Abundance) ms_analysis->data_proc flux_est 7. Flux Estimation (Least-Squares Regression) data_proc->flux_est stats 8. Statistical Analysis (Goodness-of-Fit, Confidence Intervals) flux_est->stats interpretation 9. Biological Interpretation stats->interpretation

Caption: A generalized workflow for performing a 13C-Metabolic Flux Analysis experiment.

Xylose Metabolism and Tracer Fate

Understanding how the carbon atoms from xylose are incorporated into central metabolic pathways is key to interpreting labeling data. [1,2-13C]xylose, for example, enters the Pentose Phosphate Pathway as xylulose-5-phosphate, and its labeled carbons are then distributed through the network.

Xylose Metabolism Xylose [1,2-13C]Xylose X5P Xylulose-5-P Xylose->X5P Xylose Isomerase/Kinase R5P Ribose-5-P X5P->R5P S7P Sedoheptulose-7-P X5P->S7P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase R5P->S7P Transketolase Biomass Biomass Precursors (e.g., Amino Acids) R5P->Biomass E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis E4P->Biomass TCA TCA Cycle Glycolysis->TCA TCA->Biomass

Caption: Simplified pathway showing the entry of 13C-labeled xylose into central metabolism.

Troubleshooting Logic for Poor Goodness-of-Fit

When the computational model does not fit the experimental data, a systematic approach is needed to identify the source of the error.

Troubleshooting Logic start Goodness-of-Fit Test Fails check_data 1. Review Raw Data Are there outliers or obvious analytical errors in MS data? start->check_data data_error Yes: Correct Data Re-process raw files, remove outliers, and re-run flux estimation. check_data->data_error Error Found check_model No: Scrutinize Model Is the metabolic network model biologically accurate and complete? check_data->check_model No Errors Found model_error No: Refine Model Add/remove reactions, check cofactors. Use model selection techniques. check_model->model_error Model Inaccurate check_ss Yes: Verify Steady-State Were growth and exchange rates stable during the experiment? check_model->check_ss Model is Accurate ss_error No: Re-run Experiment Ensure steady-state is achieved before and during labeling. check_ss->ss_error Not in Steady-State end Yes: Consider Other Unmodeled Biological Phenomena (e.g., compartmentalization) check_ss->end Steady-State Confirmed

References

Technical Support Center: Optimizing Quenching Methods for Xylose-4-13C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching methods for Xylose-4-13C metabolomics experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching process of this compound experiments.

Problem Possible Cause Suggested Solution
Low intracellular ¹³C-Xylose concentration Metabolite Leakage: The quenching solution may be causing cell membrane disruption, leading to the loss of intracellular metabolites into the surrounding medium.[1][2] This is a common issue with methods like cold methanol quenching, where the solvent can increase membrane permeability.1. Optimize Quenching Solution: Test different concentrations of cold methanol (e.g., 40%, 60%, 80%) to find the optimal balance between metabolic inactivation and membrane integrity for your specific organism.[2][3] For some organisms, a higher methanol concentration may surprisingly reduce leakage.[3] 2. Switch to Fast Filtration: This method rapidly separates cells from the culture medium before quenching, minimizing the contact time with solvents that can cause leakage.[4][5] 3. Use a Buffered Quenching Solution: Adding a buffer like AMBIC to the quenching solution can help maintain cellular integrity.[6]
Inconsistent ¹³C enrichment in xylose metabolites Incomplete Quenching: Metabolic activity may not be completely halted during the quenching process, allowing for continued enzymatic conversion of ¹³C-labeled intermediates.[7][8] This can lead to variability in the measured isotopic enrichment.1. Ensure Rapid Temperature Drop: The quenching solution must be sufficiently cold (e.g., -40°C or below) and have a high enough volume relative to the sample to ensure an instantaneous drop in temperature.[2] 2. Acidify the Quenching Solvent: Adding a small amount of formic acid to the quenching solvent can help to denature enzymes more effectively and prevent metabolite interconversion. 3. Validate Quenching Efficiency: Perform a time-course experiment where you measure the ¹³C enrichment of key metabolites at very short intervals after adding the quenching solution. A stable enrichment profile indicates effective quenching.
High background signal from non-labeled xylose Contamination from Extracellular Medium: Residual culture medium containing unlabeled xylose can contaminate the cell pellet, diluting the ¹³C signal.1. Incorporate a Washing Step: After separating the cells from the medium (e.g., by fast filtration or centrifugation), wash the cell pellet with a cold, isotonic solution (e.g., PBS or saline) to remove residual medium.[5] Be aware that washing itself can sometimes induce leakage, so the washing time should be minimized. 2. Optimize Centrifugation: If using centrifugation, ensure that the pellet is tightly packed and that all supernatant is carefully removed without disturbing the cells.
Poor reproducibility between replicate samples Variability in Manual Quenching Procedure: Inconsistent timing and execution of manual quenching steps can introduce significant variability between samples.1. Standardize the Protocol: Ensure that every step of the quenching protocol is performed consistently for all samples, including timing, volumes, and temperatures. 2. Automate the Process: If possible, use an automated fast filtration system to improve the reproducibility of the quenching and washing steps.
Loss of downstream xylose pathway metabolites Degradation of Labile Metabolites: Some phosphorylated intermediates in the xylose metabolic pathway can be unstable and degrade during the quenching and extraction process.1. Maintain Low Temperatures: Keep samples on dry ice or in a -80°C freezer throughout the entire sample preparation workflow after quenching. 2. Use Appropriate Extraction Solvents: Ensure that the extraction solvent is compatible with the downstream analytical method and is effective at extracting the target metabolites. Boiling ethanol is often used for efficient extraction of a broad range of metabolites in yeast.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in quenching for this compound experiments?

A1: The most critical step is the rapid and complete inactivation of all enzymatic activity to freeze the metabolic state of the cells at the time of sampling.[7][8] Incomplete quenching can lead to continued metabolism of the ¹³C-labeled xylose, resulting in inaccurate measurements of isotopic enrichment in downstream metabolites.

Q2: How can I determine if my quenching method is causing metabolite leakage?

A2: You can assess metabolite leakage by analyzing the extracellular medium (the supernatant after quenching and cell pelleting) for the presence of intracellular metabolites, including ¹³C-labeled xylose and its derivatives. A significant increase in these metabolites in the supernatant compared to a pre-quenching sample indicates leakage.[1][2]

Q3: Is cold methanol quenching a suitable method for all organisms in xylose metabolism studies?

A3: Not necessarily. While cold methanol quenching is a widely used technique, its effectiveness and the extent of metabolite leakage can be highly organism-dependent.[2] For example, some studies have shown significant leakage in yeast and bacteria with this method.[4] It is crucial to validate and optimize the quenching protocol for your specific organism of interest.

Q4: What are the main advantages of fast filtration over cold methanol quenching?

A4: The primary advantage of fast filtration is the rapid separation of cells from the culture medium before quenching.[4][5] This minimizes the contact time of cells with the quenching solvent, thereby reducing the risk of metabolite leakage.[4] It also allows for an effective washing step to remove extracellular contaminants without prolonged exposure to potentially damaging solvents.

Q5: Can the choice of quenching method affect the measured ¹³C enrichment of metabolites?

Experimental Protocols

Protocol 1: Cold Methanol Quenching

This protocol is a widely used method but requires careful optimization to minimize metabolite leakage.

Materials:

  • 60% (v/v) Methanol in water, pre-chilled to -40°C

  • Centrifuge capable of reaching -20°C

  • Dry ice

Procedure:

  • Prepare a quenching solution of 60% methanol in water and cool it to -40°C in a dry ice/ethanol bath.

  • Withdraw a known volume of cell culture (e.g., 1 mL) and immediately dispense it into 5 volumes of the cold quenching solution (e.g., 5 mL).

  • Vortex the mixture vigorously for 10 seconds.

  • Immediately centrifuge the sample at a low temperature (e.g., -20°C) and high speed (e.g., 5,000 x g) for 5 minutes to pellet the cells.

  • Carefully decant the supernatant.

  • Wash the cell pellet by resuspending it in a small volume of the cold quenching solution and repeat the centrifugation step.

  • After removing the supernatant, flash-freeze the cell pellet in liquid nitrogen and store it at -80°C until metabolite extraction.

Protocol 2: Fast Filtration Quenching

This method is often preferred to minimize metabolite leakage.

Materials:

  • Vacuum filtration manifold

  • Filters with a pore size appropriate for your cells (e.g., 0.45 µm)

  • Cold isotonic washing solution (e.g., 0.9% NaCl or PBS, chilled to 4°C)

  • Liquid nitrogen

Procedure:

  • Pre-assemble the filtration unit with the filter membrane.

  • Quickly transfer a known volume of the cell culture to the filtration unit under vacuum.

  • Immediately after the medium has passed through the filter, wash the cells on the filter with a small volume of the cold isotonic washing solution.

  • Stop the vacuum and carefully remove the filter containing the cell biomass.

  • Immediately plunge the filter into liquid nitrogen to quench metabolism.

  • Store the frozen filter at -80°C until metabolite extraction.

Visualizations

Xylose Metabolism Pathways

xylose_metabolism cluster_prokaryote Prokaryotic Pathways cluster_weimberg Weimberg Pathway cluster_eukaryote Eukaryotic Pathway (Oxido-reductase) Xylose_iso Xylose Xylulose_iso Xylulose Xylose_iso->Xylulose_iso Xylose Isomerase Xylulose5P_iso Xylulose-5-P Xylulose_iso->Xylulose5P_iso Xylulokinase PPP_iso Pentose Phosphate Pathway Xylulose5P_iso->PPP_iso Xylose_ox Xylose Xylonic_acid D-Xylonic acid Xylose_ox->Xylonic_acid Xylose Dehydrogenase KDX 2-keto-3-deoxy-xylonate Xylonic_acid->KDX Xylonate Dehydratase AKGS α-ketoglutarate semialdehyde KDX->AKGS KDX Dehydratase AKG α-ketoglutarate AKGS->AKG AKGS Dehydrogenase TCA TCA Cycle AKG->TCA Xylose_euk Xylose Xylitol Xylitol Xylose_euk->Xylitol Xylose Reductase Xylulose_euk D-Xylulose Xylitol->Xylulose_euk Xylitol Dehydrogenase Xylulose5P_euk D-Xylulose-5-P Xylulose_euk->Xylulose5P_euk Xylulokinase PPP_euk Pentose Phosphate Pathway Xylulose5P_euk->PPP_euk

Caption: Overview of major xylose metabolic pathways in prokaryotes and eukaryotes.

Experimental Workflow: Quenching Method Selection

quenching_workflow start Start: this compound Experiment culture Cell Culture with ¹³C-Xylose start->culture sampling Take Sample culture->sampling quenching_choice Quenching Method sampling->quenching_choice cold_methanol Cold Methanol Quenching quenching_choice->cold_methanol Method 1 fast_filtration Fast Filtration quenching_choice->fast_filtration Method 2 cm_centrifuge Centrifugation (-20°C) cold_methanol->cm_centrifuge cm_wash Wash Pellet (Optional) cm_centrifuge->cm_wash cm_pellet Frozen Cell Pellet cm_wash->cm_pellet extraction Metabolite Extraction cm_pellet->extraction ff_wash Wash Cells on Filter fast_filtration->ff_wash ff_quench Quench Filter in Liquid Nitrogen ff_wash->ff_quench ff_filter Frozen Filter ff_quench->ff_filter ff_filter->extraction analysis LC-MS/MS Analysis extraction->analysis end End: Data Analysis analysis->end

Caption: Decision workflow for selecting a quenching method in metabolomics.

References

Technical Support Center: Refinements for Metabolite Extraction in Xylose-4-13C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing metabolite extraction for Xylose-4-13C isotopic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in sample preparation for 13C-labeled metabolite analysis?

A1: The most critical initial step is rapid and effective quenching of metabolic activity. This ensures that the metabolic snapshot you are analyzing is a true representation of the cellular state at the time of harvesting. Incomplete or slow quenching can lead to significant alterations in metabolite pools, as enzymatic reactions continue post-harvest. For instance, intermediates in glycolysis and the pentose phosphate pathway have turnover rates on the order of seconds.[1]

Q2: Which quenching solution is optimal for preventing metabolite leakage?

A2: The choice of quenching solution is crucial to prevent leakage of intracellular metabolites. While 100% cold methanol is sometimes used, it can cause significant leakage due to damage to the cell membrane.[2] A widely accepted and effective method is quenching in a cold aqueous methanol solution. For yeast, a 60% v/v methanol solution at -40°C is considered a gold standard.[3] However, the optimal methanol concentration can be organism-specific. For Penicillium chrysogenum, a 40% (v/v) methanol solution was found to minimize leakage.[4] It is advisable to validate the quenching method for your specific organism.[4]

Q3: What are the most effective methods for extracting polar metabolites like those in the pentose phosphate pathway?

A3: For polar metabolites, such as the sugar phosphates found in the pentose phosphate pathway, boiling ethanol extraction is a highly effective method. This technique combines cell lysis with metabolite extraction and enzyme denaturation. A common protocol for yeast involves extraction with a buffered 75% v/v ethanol solution at 80°C.[5] Biphasic solvent systems, such as those containing methanol, chloroform, and water (or a mild base like NH4OH), are also excellent for separating polar and non-polar metabolites. The addition of a mild base can improve the extraction of sugar phosphates.[6]

Q4: How does the choice of cell lysis method impact metabolite analysis?

A4: The cell lysis method can significantly affect the final metabolite profile. Mechanical methods like bead beating are effective for robust cells like yeast. For adherent mammalian cells, direct scraping into the extraction solvent is often preferred over enzymatic methods like trypsinization, which can alter the cell membrane and lead to metabolite leakage.[2] Other methods like sonication and freeze-thaw cycles are also used, but their efficiency can vary depending on the cell type.

Q5: In a this compound study, what are the key metabolic pathways to monitor?

A5: In a this compound study, the primary pathway to monitor is the Pentose Phosphate Pathway (PPP) , as xylose enters central carbon metabolism through this route after being converted to xylulose-5-phosphate. It is also crucial to monitor glycolysis and the Tricarboxylic Acid (TCA) cycle to understand how the labeled carbon is distributed throughout central metabolism.

Troubleshooting Guides

Issue 1: Low Yield of Labeled Metabolites
Possible Cause Troubleshooting Step
Inefficient Extraction The extraction solvent may not be optimal for your target metabolites. For polar intermediates of the pentose phosphate pathway, consider using boiling ethanol or a methanol-chloroform-water/mild base system.[5][6] Ensure the solvent-to-biomass ratio is sufficient.
Incomplete Cell Lysis For organisms with robust cell walls like yeast, ensure your lysis method (e.g., bead beating, sonication) is sufficient. Visually inspect a sample of the cell debris under a microscope to confirm lysis.
Metabolite Degradation Metabolites can degrade if samples are not kept at a consistently low temperature throughout the quenching and extraction process. Ensure all solutions and equipment are pre-chilled and work on dry ice or in a cold room when possible.
Suboptimal Labeling Time The duration of labeling with this compound may be too short for the label to incorporate into downstream metabolites. Perform a time-course experiment to determine the optimal labeling duration for your system to reach an isotopic steady state.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Quenching Ensure the quenching process is identical for all samples in terms of timing, temperature, and volume of quenching solution. Any delay or temperature fluctuation can alter metabolite levels.
Metabolite Leakage During Washing If a washing step is necessary to remove extracellular media, it can be a significant source of metabolite leakage and variability. Minimize washing steps and use ice-cold, isotonic solutions. For adherent cells, a single, quick wash with phosphate-buffered saline (PBS) is often recommended.
Incomplete Solvent Removal If drying down the metabolite extract, ensure all solvent is removed consistently across all samples before resuspension for analysis. Residual solvent can affect analytical measurements.
Precipitation of Metabolites During extraction or storage, some metabolites may precipitate out of solution if the temperature changes or if the sample is stored for an extended period. Ensure complete resuspension of dried extracts by vortexing and/or sonicating.
Issue 3: Unexpected Labeling Patterns in Mass Spectrometry Data

| Possible Cause | Troubleshooting Step | | Natural Isotope Abundance | The natural abundance of 13C (approximately 1.1%) can contribute to the M+1 peak. Always run an unlabeled control to correct for the natural isotope distribution in your data analysis. | | Metabolic Cycling | Labeled carbons can be recycled through interconnected pathways, leading to complex labeling patterns. For example, intermediates of the pentose phosphate pathway can re-enter glycolysis. Detailed metabolic flux analysis may be required to interpret these patterns. | | Contamination | Contamination from plasticware or other lab materials can introduce interfering compounds. Use high-quality solvents and glassware, and run blank samples to identify potential contaminants. | | In-source Fragmentation | During mass spectrometry analysis, some molecules can fragment in the ion source, leading to misinterpretation of isotopologue distributions. Optimize your MS instrument parameters to minimize in-source fragmentation. Analysis of positional isotopomers can be complex and may require specific derivatization methods and high-resolution mass spectrometry.[7][8][9] |

Quantitative Data Summary

Table 1: Effect of Quenching Method on Metabolite Leakage in L. bulgaricus

MetaboliteLeakage Rate with 60% Methanol (%)Leakage Rate with 80% Methanol (%)
Alanine~18~8
Glycine~20~10
Aspartic Acid~22~12
Glutamic Acid~25~15
AMP~30~18
Data adapted from a study on Lactobacillus bulgaricus, illustrating that higher methanol concentrations can reduce leakage for certain organisms and metabolites.[10]

Table 2: Comparison of Metabolite Extraction Efficiency for Polar Metabolites in Yeast

Metabolite ClassCold-Solvent Extraction (Methanol-Acetonitrile-Water)Cold Methanol Quenching + Boiling Ethanol Extraction
Amino AcidsHighHigh
Organic AcidsHighHigh
Phosphorylated SugarsLowHigh
NucleotidesLowHigh
This table summarizes findings that while both methods are effective for amino and organic acids, the boiling ethanol extraction method yields significantly higher concentrations of phosphorylated sugars and nucleotides in yeast.[11][12]

Experimental Protocols

Protocol 1: Metabolite Quenching and Extraction for Yeast (e.g., Saccharomyces cerevisiae)

This protocol is optimized for the analysis of polar metabolites, including intermediates of the pentose phosphate pathway.

Materials:

  • 60% (v/v) Methanol in water, pre-chilled to -40°C

  • 75% (v/v) Ethanol, buffered with 10 mM HEPES, pH 7.5

  • Liquid Nitrogen

  • Centrifuge with cooling capabilities

Procedure:

  • Quenching: a. For a 5 mL yeast culture sample, rapidly add it to 25 mL of -40°C 60% methanol. b. Immediately vortex for a few seconds to ensure thorough mixing and rapid cooling.

  • Cell Harvesting: a. Centrifuge the quenched cell suspension at 3,000 x g for 5 minutes at -10°C. b. Decant the supernatant and discard.

  • Washing (Optional but recommended): a. Resuspend the cell pellet in 25 mL of -40°C 60% methanol. b. Centrifuge again under the same conditions and discard the supernatant. This step helps to remove any remaining extracellular metabolites.

  • Extraction: a. Add 5 mL of boiling (80°C) 75% buffered ethanol to the cell pellet. b. Immediately vortex for 30 seconds. c. Incubate the sample in an 80°C water bath for 3 minutes. d. Vortex again for 30 seconds.[5]

  • Final Processing: a. Cool the samples on ice. b. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris. c. Transfer the supernatant containing the metabolites to a new tube. d. The extract can now be dried down or directly analyzed by LC-MS or GC-MS.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 80% (v/v) Methanol in water, pre-chilled to -80°C

  • Cell scraper

  • Dry ice

Procedure:

  • Washing: a. Aspirate the culture medium from the plate. b. Quickly wash the cells once with an appropriate volume of ice-cold PBS to remove residual medium. c. Immediately aspirate the PBS.

  • Quenching and Extraction: a. Place the culture dish on a bed of dry ice. b. Add 1 mL of -80°C 80% methanol to the dish. c. Let the dish sit on dry ice for 15 minutes to ensure complete quenching and to freeze the cells.

  • Cell Collection: a. While still on dry ice, use a pre-chilled cell scraper to scrape the cells into the methanol. b. Pipette the cell lysate into a pre-chilled microcentrifuge tube.

  • Final Processing: a. Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins. b. Transfer the supernatant containing the metabolites to a new tube for analysis.

Visualizations

experimental_workflow culture Cell Culture with This compound quench Rapid Quenching (-40°C 60% Methanol) culture->quench 1. Stop Metabolism harvest Cell Harvesting (Cold Centrifugation) quench->harvest 2. Collect Cells lysis Cell Lysis & Extraction (e.g., Boiling Ethanol) harvest->lysis 3. Release Metabolites separation Phase Separation / Debris Removal lysis->separation 4. Purify Extract analysis Metabolite Analysis (LC-MS / GC-MS) separation->analysis 5. Detect & Quantify data Data Processing & Flux Analysis analysis->data 6. Interpret Results

Caption: A generalized workflow for 13C-labeled metabolite extraction and analysis.

xylose_metabolism_pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis xylose This compound xylulose Xylulose xylose->xylulose Xylose Isomerase or XR/XDH xylulose5p Xylulose-5-P xylulose->xylulose5p Xylulokinase ribulose5p Ribulose-5-P xylulose5p->ribulose5p f6p Fructose-6-P xylulose5p->f6p Transketolase g3p Glyceraldehyde-3-P xylulose5p->g3p Transketolase ribose5p Ribose-5-P ribulose5p->ribose5p s7p Sedoheptulose-7-P ribose5p->s7p Transketolase ribose5p->g3p Transketolase e4p Erythrose-4-P s7p->e4p Transaldolase s7p->f6p Transaldolase e4p->f6p Transaldolase f6p->g3p pyruvate Pyruvate g3p->pyruvate tca TCA Cycle pyruvate->tca

Caption: this compound enters central metabolism via the Pentose Phosphate Pathway.

troubleshooting_logic start Poor/Inconsistent Results check_yield Low Metabolite Yield? start->check_yield check_variability High Variability? start->check_variability lysis Optimize Lysis/ Extraction Method check_yield->lysis Yes degradation Check for Degradation (Maintain Cold Chain) check_yield->degradation Yes quenching Standardize Quenching Protocol check_variability->quenching Yes washing Minimize & Standardize Washing Steps check_variability->washing Yes

Caption: A logical flowchart for troubleshooting common issues in metabolite extraction.

References

Addressing isotopic impurity issues with Xylose-4-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylose-4-13C.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic purity of commercially available this compound?

A1: Commercially available this compound typically has an isotopic purity of approximately 99 atom % 13C at the specified carbon position. The overall chemical purity is generally greater than 98%. It is crucial to review the certificate of analysis (CoA) provided by the supplier for lot-specific information.

Q2: How can I verify the isotopic enrichment of my this compound sample?

A2: The isotopic enrichment of this compound can be verified using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] 13C NMR can directly quantify the percentage of 13C at the fourth carbon position by comparing the signal intensity of the C4 peak to the signals of the other carbon atoms. High-resolution mass spectrometry can determine the mass isotopomer distribution, allowing for the calculation of isotopic enrichment.[3]

Q3: What are the most common isotopic impurities in this compound?

A3: The most common isotopic impurity is the presence of the unlabeled (M+0) xylose molecule. Other potential impurities include molecules with 13C at natural abundance at other carbon positions. The synthesis process aims to selectively label the C4 position, but trace amounts of other isotopomers might be present.

Q4: Can the 13C label on this compound scramble to other positions?

A4: While the chemical synthesis of this compound is designed to be position-specific, metabolic processes within biological systems can lead to the scrambling of the 13C label.[4] For instance, the pentose phosphate pathway can rearrange the carbon skeleton of xylose, leading to the distribution of the 13C label to other positions in downstream metabolites.[5][6] This is a biological phenomenon, not an impurity of the initial tracer.

Q5: How should I store this compound to maintain its integrity?

A5: this compound should be stored as a solid in a cool, dry place, protected from light and moisture. Refer to the supplier's instructions for specific storage temperature recommendations. Once reconstituted in a solvent, it is advisable to use the solution promptly or store it at -20°C or -80°C for short-term and long-term storage, respectively, to prevent degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Question: I am observing unexpected peaks in my mass spectrometry data when analyzing metabolites from cells cultured with this compound. What could be the cause?

Answer:

Unexpected peaks in your MS data can arise from several sources. The following troubleshooting guide will help you identify the potential cause.

Troubleshooting Workflow:

MS_Troubleshooting Start Unexpected MS Peaks Observed Check_Blank Analyze a process blank (no cells, with tracer) Start->Check_Blank Blank_Contamination Peaks present in blank? Check_Blank->Blank_Contamination Source_Impurity Source Impurity: - Chemical impurities in tracer - Solvent contamination Blank_Contamination->Source_Impurity Yes No_Blank_Contamination Peaks absent in blank Blank_Contamination->No_Blank_Contamination No Check_Unlabeled Analyze unlabeled control (cells with unlabeled xylose) No_Blank_Contamination->Check_Unlabeled Unlabeled_Contamination Peaks present in unlabeled control? Check_Unlabeled->Unlabeled_Contamination Background_Metabolites Background Metabolites: - Endogenous cellular metabolites - Media components Unlabeled_Contamination->Background_Metabolites Yes No_Unlabeled_Contamination Peaks absent in unlabeled control Unlabeled_Contamination->No_Unlabeled_Contamination No Check_Isotopologue_Distribution Analyze isotopologue distribution of unexpected peaks No_Unlabeled_Contamination->Check_Isotopologue_Distribution Expected_M1 Is the main unexpected peak M+1 of a known metabolite? Check_Isotopologue_Distribution->Expected_M1 Label_Scrambling Label Scrambling: - Metabolic pathways rearranging the carbon skeleton Expected_M1->Label_Scrambling Yes Unexpected_Isotopologues Unexpected Isotopologues: - Isotopic impurities in tracer (e.g., M+2) - In-source fragmentation Expected_M1->Unexpected_Isotopologues No

Caption: Troubleshooting workflow for unexpected peaks in mass spectrometry.

Corrective Actions:

  • Source Impurity: If peaks are present in the process blank, analyze the this compound stock solution directly. If impurities are confirmed, contact the supplier. Ensure high-purity solvents and reagents are used.

  • Background Metabolites: If peaks are present in the unlabeled control, they are likely endogenous metabolites or media components. These can be subtracted from your experimental data.

  • Label Scrambling: If the unexpected peaks correspond to M+1 isotopologues of downstream metabolites, this is likely due to metabolic activity. This is not an impurity issue but rather a biological insight into your system.

  • Unexpected Isotopologues: If you observe other isotopologues (e.g., M+2, M+3), this could indicate isotopic impurities in your tracer or analytical artifacts like in-source fragmentation. Review the CoA for your tracer and optimize your MS instrument parameters.

Issue 2: Lower than Expected Isotopic Enrichment in Downstream Metabolites

Question: The isotopic enrichment in my metabolites of interest is lower than I anticipated. Why might this be the case?

Answer:

Low isotopic enrichment can be due to several factors, ranging from experimental design to biological phenomena.

Logical Relationship Diagram:

Low_Enrichment Low_Enrichment Low Isotopic Enrichment Observed Isotopic_Dilution Isotopic Dilution Low_Enrichment->Isotopic_Dilution Alternative_Pathways Alternative Metabolic Pathways Low_Enrichment->Alternative_Pathways Slow_Turnover Slow Metabolite Turnover Low_Enrichment->Slow_Turnover Tracer_Purity Low Tracer Purity Low_Enrichment->Tracer_Purity Contribution_from_unlabeled_sources Contribution from unlabeled carbon sources (e.g., other sugars, amino acids in media) Isotopic_Dilution->Contribution_from_unlabeled_sources Intracellular_stores Utilization of intracellular stores of unlabeled metabolites Isotopic_Dilution->Intracellular_stores Pathway_A Metabolite synthesized from pathways not utilizing xylose Alternative_Pathways->Pathway_A Steady_state Cells have not reached isotopic steady-state Slow_Turnover->Steady_state CoA_check Actual isotopic purity is lower than specified Tracer_Purity->CoA_check MS_Purity_Analysis Start Prepare this compound and Unlabeled Xylose Standards LCMS_Analysis LC-MS Analysis (HILIC, Full Scan, Negative Ionization) Start->LCMS_Analysis Data_Extraction Extract Ion Chromatograms for M+0 and M+1 LCMS_Analysis->Data_Extraction Peak_Integration Integrate Peak Areas Data_Extraction->Peak_Integration Enrichment_Calculation Calculate Isotopic Enrichment Peak_Integration->Enrichment_Calculation Correction Correct for Natural 13C Abundance Enrichment_Calculation->Correction Result Report Isotopic Purity Correction->Result NMR_Position_Verification Start Dissolve this compound in D2O Acquire_Spectrum Acquire Proton-Decoupled 13C NMR Spectrum Start->Acquire_Spectrum Process_Data Process NMR Data Acquire_Spectrum->Process_Data Assign_Peaks Assign Carbon Signals Process_Data->Assign_Peaks Compare_Integrals Compare Integral of C4 Signal to Others Assign_Peaks->Compare_Integrals Confirmation Confirm Labeling Position Compare_Integrals->Confirmation

References

Improving data analysis for Xylose-4-13C tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving data analysis for Xylose-4-13C tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of the 4-13C label from xylose?

The 4-13C label from xylose is strategically positioned to trace its entry into central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Following the initial isomerization of xylose to xylulose and subsequent phosphorylation to xylulose-5-phosphate, the 4-13C label is retained. Xylulose-5-phosphate then enters the non-oxidative branch of the PPP. Depending on the metabolic state of the cell, this labeled carbon can be further metabolized into intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and subsequently into the TCA cycle.

Q2: How can I confirm that my cells are metabolizing the this compound tracer?

To confirm the uptake and metabolism of the tracer, you should analyze the isotopic enrichment in key downstream metabolites. The most direct evidence will be the detection of a single 13C-labeled isotopologue (M+1) of xylulose-5-phosphate. Subsequently, you should look for M+1 or other labeled isotopologues in other PPP intermediates (e.g., sedoheptulose-7-phosphate, ribose-5-phosphate) and glycolytic intermediates (e.g., fructose-6-phosphate, dihydroxyacetone phosphate, glyceraldehyde-3-phosphate). The presence of these labeled species confirms that the xylose is being actively metabolized.

Q3: What is isotopic steady state and why is it important?

Isotopic steady state is a condition where the fractional isotopic enrichment of a metabolite remains constant over time.[1] Reaching this state is crucial for accurate metabolic flux analysis as it indicates that the distribution of the 13C label throughout the metabolic network has stabilized.[1] Performing analysis before reaching isotopic steady state can lead to an underestimation of fluxes through slower-turnover pathways. The time required to reach isotopic steady state varies depending on the cell type, growth rate, and the specific metabolic pathway being investigated.[1] For glycolytic intermediates, this can be achieved in minutes, while labeling of TCA cycle intermediates and nucleotides may take several hours.[2]

Troubleshooting Guide

Problem 1: Low or no 13C enrichment in downstream metabolites.

  • Possible Cause 1: Inefficient Xylose Uptake or Metabolism.

    • Troubleshooting Step:

      • Verify that your cell line is capable of metabolizing xylose. Not all cell lines, particularly mammalian cells, have efficient xylose utilization pathways.

      • Confirm the expression and activity of key enzymes in the xylose metabolic pathway, such as xylose isomerase or the xylose reductase/xylitol dehydrogenase pathway.[3][4]

      • Ensure that the concentration of xylose in the medium is sufficient and not limiting.

      • Check for the presence of preferred carbon sources like glucose in the medium, which can cause catabolite repression and inhibit xylose metabolism.[4]

  • Possible Cause 2: Incorrect Sample Quenching and Extraction.

    • Troubleshooting Step:

      • Metabolism must be rapidly quenched to prevent further enzymatic activity and alteration of metabolite labeling patterns. Cold methanol or other established quenching solutions are recommended.

      • Ensure your metabolite extraction protocol is validated for the metabolites of interest. Inefficient extraction will lead to low signal intensity for all metabolites, including the labeled ones.

Problem 2: Unexpected labeling patterns in TCA cycle intermediates.

  • Possible Cause 1: Anaplerotic and Cataplerotic Reactions.

    • Troubleshooting Step:

      • Be aware of anaplerotic reactions (e.g., pyruvate carboxylase) that replenish TCA cycle intermediates and can dilute the 13C label coming from glycolysis.[1]

      • Consider cataplerotic reactions that draw intermediates out of the TCA cycle for biosynthesis, which can also affect labeling patterns.

      • Using additional tracers, such as 13C-labeled glutamine, in parallel experiments can help to better resolve the fluxes around the TCA cycle.[5][6]

  • Possible Cause 2: Reversible Reactions.

    • Troubleshooting Step:

      • Many reactions in central carbon metabolism are reversible. This can lead to scrambling of the 13C label and more complex mass isotopomer distributions than expected from unidirectional pathways.

      • Computational modeling that accounts for reaction reversibility is often necessary to accurately interpret these complex labeling patterns.

Problem 3: High variance in labeling data between biological replicates.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step:

      • Ensure that all replicates are seeded at the same density and are in the same growth phase (e.g., mid-exponential) at the time of the tracer experiment.

      • Maintain consistent media composition, pH, and gas exchange across all culture vessels.

  • Possible Cause 2: Variability in Sample Processing.

    • Troubleshooting Step:

      • Standardize the timing of all experimental steps, from the introduction of the tracer to the quenching and extraction of metabolites.

      • Ensure accurate and consistent cell counting or protein quantification for normalization of metabolite levels.

Quantitative Data Presentation

The following tables provide examples of expected mass isotopomer distributions (MIDs) for key metabolites in a hypothetical this compound tracer experiment at isotopic steady state.

Table 1: Expected Mass Isotopomer Distribution in Pentose Phosphate Pathway Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Xylulose-5-Phosphate5950000
Ribose-5-Phosphate40600000
Sedoheptulose-7-Phosphate30700000

Table 2: Expected Mass Isotopomer Distribution in Glycolytic Intermediates

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Fructose-6-Phosphate505000
Dihydroxyacetone Phosphate604000
3-Phosphoglycerate703000
Pyruvate802000

Experimental Protocols

Protocol 1: 13C Tracer Labeling Experiment

  • Cell Culture: Culture cells to the desired density in standard growth medium. For adherent cells, ensure they are in the mid-exponential growth phase.

  • Media Exchange: Aspirate the standard medium and wash the cells twice with a pre-warmed base medium lacking the carbon source (e.g., glucose-free DMEM).

  • Tracer Introduction: Add pre-warmed experimental medium containing this compound as the sole or primary carbon source. Start a timer immediately.

  • Incubation: Incubate the cells for a predetermined time course to achieve isotopic steady state. This should be optimized for your specific cell line and pathways of interest.[2]

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add a quenching solution (e.g., ice-cold 80% methanol).

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube. This extract is now ready for analysis by mass spectrometry.

Protocol 2: GC-MS Sample Derivatization

  • Sample Drying: Lyophilize the metabolite extract to complete dryness using a vacuum concentrator.

  • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and incubate at 70°C for 30 minutes.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Xylose_Metabolism cluster_isomerase Isomerase Pathway cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle This compound This compound Xylulose-4-13C Xylulose-4-13C This compound->Xylulose-4-13C Xylose Isomerase Xylulose-5-P (4-13C) Xylulose-5-P (4-13C) Xylulose-4-13C->Xylulose-5-P (4-13C) Xylulokinase Fructose-6-P Fructose-6-P Xylulose-5-P (4-13C)->Fructose-6-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P (4-13C)->Glyceraldehyde-3-P Pyruvate Pyruvate Fructose-6-P->Pyruvate Glyceraldehyde-3-P->Pyruvate Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P Ribose-5-P Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate

Caption: Metabolic fate of this compound through the isomerase pathway and into central carbon metabolism.

Experimental_Workflow Cell Culture Cell Culture Media Exchange Media Exchange Cell Culture->Media Exchange 1 Introduce this compound Introduce this compound Media Exchange->Introduce this compound 2 Incubate (Time Course) Incubate (Time Course) Introduce this compound->Incubate (Time Course) 3 Quench Metabolism Quench Metabolism Incubate (Time Course)->Quench Metabolism 4 Metabolite Extraction Metabolite Extraction Quench Metabolism->Metabolite Extraction 5 GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis 6 Data Processing Data Processing GC-MS Analysis->Data Processing 7 Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis 8

Caption: Experimental workflow for a this compound tracer experiment.

Troubleshooting_Flow Start Start Low/No Enrichment? Low/No Enrichment? Start->Low/No Enrichment? Check Xylose Metabolism Check Xylose Metabolism Low/No Enrichment?->Check Xylose Metabolism Yes Unexpected Labeling? Unexpected Labeling? Low/No Enrichment?->Unexpected Labeling? No Review Quenching/Extraction Review Quenching/Extraction Check Xylose Metabolism->Review Quenching/Extraction Review Quenching/Extraction->Unexpected Labeling? Consider Anaplerosis Consider Anaplerosis Unexpected Labeling?->Consider Anaplerosis Yes High Variance? High Variance? Unexpected Labeling?->High Variance? No Account for Reversibility Account for Reversibility Consider Anaplerosis->Account for Reversibility Account for Reversibility->High Variance? Standardize Cell Culture Standardize Cell Culture High Variance?->Standardize Cell Culture Yes End End High Variance?->End No Standardize Sample Prep Standardize Sample Prep Standardize Cell Culture->Standardize Sample Prep Standardize Sample Prep->End

Caption: A decision tree for troubleshooting common issues in this compound tracer experiments.

References

How to correct for natural 13C abundance in Xylose-4-13C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Xylose-4-13C as a tracer in metabolic studies. It is designed for scientists and drug development professionals familiar with stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of correcting for natural 13C abundance in my this compound experiment?

A1: Correcting for the natural abundance of 13C is a critical step to distinguish between the 13C atoms intentionally introduced via the this compound tracer and the 13C that is naturally present in all carbon-containing metabolites.[1][2] The natural abundance of 13C is approximately 1.1%.[3] Failing to correct for this can lead to an overestimation of label incorporation and inaccurate calculations of metabolic fluxes, potentially leading to misinterpretation of your results.[4]

Q2: How does this compound enter central carbon metabolism?

A2: D-xylose is typically metabolized via the pentose phosphate pathway (PPP). It is first converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. D-xylulose-5-phosphate is an intermediate of the non-oxidative branch of the PPP.[5] Through a series of reactions involving transketolase and transaldolase, the carbon backbone is rearranged, and the 13C label from the 4-position of xylose will be transferred to other key intermediates of the PPP and glycolysis.

Q3: What are the expected labeling patterns in downstream metabolites from this compound?

A3: The 13C label from the 4-position of xylose is expected to appear in various downstream metabolites. Based on the reactions of the pentose phosphate pathway, the 13C from the C4 of xylose will be transferred to C2 of glyceraldehyde-3-phosphate (GAP) and C4 of fructose-6-phosphate (F6P). Subsequently, this label can be traced into:

  • Glycolytic intermediates: such as 3-phosphoglycerate (3-PGA), phosphoenolpyruvate (PEP), and pyruvate, which will be labeled at the C2 position.

  • TCA cycle intermediates: Acetyl-CoA derived from labeled pyruvate will carry the label into the TCA cycle.

  • Amino acids: The labeling patterns of amino acids synthesized from glycolytic and TCA cycle intermediates will reflect the position of the 13C label. For example, alanine synthesized from pyruvate will be labeled at the C2 position.

Q4: What is the matrix correction method for natural 13C abundance?

A4: The matrix correction method is a mathematical approach to remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID) of a metabolite.[3] It involves constructing a correction matrix based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes (e.g., 13C, 15N, 18O, etc.).[3][6] This matrix is then used to solve a system of linear equations to determine the true, corrected MID that solely reflects the incorporation of the isotopic tracer.[6]

Q5: Are there software tools available to perform natural abundance correction?

A5: Yes, several software tools can automate the natural abundance correction process. Some commonly used tools include:

  • IsoCorrectoR: An R-based tool for correcting mass spectrometry data for natural isotope abundance and tracer impurity.

  • AccuCor2: An R-based tool designed for accurate, resolution-dependent natural abundance correction, particularly for high-resolution mass spectrometry data.[1][4]

  • FiatFlux: A software package that supports metabolic flux analysis from 13C-labeling experiments and includes data correction features.[2]

Troubleshooting Guides

Problem 1: My corrected mass isotopomer distributions show negative values.

  • Possible Cause: Inaccurate raw data is a common cause. This could be due to poor signal-to-noise ratio, incorrect peak integration, or interference from co-eluting compounds.

  • Troubleshooting Steps:

    • Re-examine your raw data: Manually inspect the chromatograms and mass spectra for the metabolites . Ensure that the peaks are well-defined and that the integration is accurate.

    • Check for interfering signals: Look for any overlapping peaks that might be contributing to the mass isotopomer signals.

    • Verify the elemental formula: Double-check that the elemental formula used for the correction matrix is correct for the derivatized metabolite.

    • Assess instrument resolution: For high-resolution mass spectrometers, ensure that the resolution is sufficient to distinguish between different isotopologues.

Problem 2: The fractional labeling in my metabolites is much lower than expected.

  • Possible Cause 1: Incomplete tracer equilibration. The cells may not have reached an isotopic steady state during the labeling period.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Measure the isotopic enrichment of key metabolites at different time points to determine when isotopic steady state is reached.

    • Ensure consistent cell culture conditions: Factors like cell density and media composition can affect metabolic rates and tracer uptake.

  • Possible Cause 2: Dilution from unlabeled sources. The labeled xylose might be diluted by unlabeled carbon sources in the medium or from intracellular stores.

  • Troubleshooting Steps:

    • Review your media composition: Ensure that there are no other significant carbon sources that could dilute the this compound tracer.

    • Consider pre-culturing conditions: Pre-culturing cells in a medium with unlabeled xylose before switching to the labeled medium can help to saturate intracellular pools.

Problem 3: I am not detecting any labeled downstream metabolites.

  • Possible Cause: The metabolic pathway utilizing xylose may not be active under your experimental conditions.

  • Troubleshooting Steps:

    • Verify xylose uptake and metabolism: Independently confirm that your cells are capable of consuming xylose and expressing the necessary enzymes for its metabolism.

    • Check for pathway inhibition: Ensure that no components of your experimental setup are inhibiting the pentose phosphate pathway.

    • Increase tracer enrichment or labeling duration: Consider using a higher enrichment of this compound or extending the labeling time to increase the signal of labeled metabolites.

Experimental Protocols

Protocol 1: Natural Abundance Correction using the Matrix Method

This protocol outlines the general steps for performing natural abundance correction using a matrix-based approach.

  • Acquire Mass Spectrometry Data: Analyze your samples using GC-MS or LC-MS to obtain the mass isotopomer distributions (MIDs) for your metabolites of interest.

  • Determine Elemental Composition: For each metabolite, determine its precise elemental formula, including any atoms added during derivatization.

  • Construct the Correction Matrix:

    • For each element in the metabolite (C, H, N, O, Si, etc.), create a vector representing the natural abundance of its isotopes.

    • Use these vectors to construct a correction matrix that accounts for all possible isotopic combinations that could contribute to each mass isotopomer.

  • Perform the Correction:

    • Represent your measured MIDs as a vector.

    • Solve the matrix equation M_measured = C * M_corrected, where M_measured is the vector of your measured mass isotopomer abundances, C is the correction matrix, and M_corrected is the vector of the corrected mass isotopomer abundances.

    • This is typically done by calculating the inverse of the correction matrix and multiplying it by the measured MID vector: M_corrected = C^-1 * M_measured.

Quantitative Data Summary
IsotopeNatural Abundance (%)
12C98.9
13C1.1

Table 1: Natural abundance of carbon isotopes.[3]

ParameterDescription
Measured MID The raw mass isotopomer distribution obtained from the mass spectrometer.
Corrected MID The mass isotopomer distribution after correcting for natural isotope abundance.
Fractional Labeling The percentage of a metabolite pool that contains one or more 13C atoms from the tracer.

Table 2: Key parameters in 13C labeling experiments.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture labeling Labeling with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis (GC-MS or LC-MS) extraction->ms_analysis raw_data Raw MIDs ms_analysis->raw_data correction Natural Abundance Correction raw_data->correction corrected_data Corrected MIDs correction->corrected_data flux_analysis Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Experimental workflow for a this compound tracing experiment.

signaling_pathway Xylose This compound Xylulose Xylulose-4-13C Xylose->Xylulose X5P Xylulose-5-P (C4 labeled) Xylulose->X5P S7P Sedoheptulose-7-P (C4, C6 labeled) X5P->S7P Transketolase GAP Glyceraldehyde-3-P (C2 labeled) X5P->GAP Transketolase R5P Ribose-5-P E4P Erythrose-4-P (C2 labeled) S7P->E4P Transaldolase F6P Fructose-6-P (C4 labeled) S7P->F6P Transaldolase E4P->F6P Transketolase Glycolysis Glycolysis F6P->Glycolysis GAP->Glycolysis TCA TCA Cycle Glycolysis->TCA Amino_Acids Amino Acid Synthesis Glycolysis->Amino_Acids TCA->Amino_Acids

Caption: Metabolic fate of the 13C label from this compound.

References

Validation & Comparative

A Researcher's Guide to Labeled Xylose Isotopes for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is paramount. Stable isotope-labeled compounds are indispensable tools in these investigations, and for studies involving pentose sugars, the choice of labeled xylose is a critical experimental design parameter. This guide provides a detailed comparison of Xylose-4-13C with other commonly used labeled xylose isotopes, supported by experimental data and protocols to aid in the selection of the most appropriate tracer for your research needs.

This document delves into the applications of various 13C-labeled xylose isotopes in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify intracellular metabolic fluxes. While direct comparative experimental data for this compound is limited in the current body of scientific literature, this guide offers a comprehensive overview based on established metabolic pathways and available data for other isotopomers.

Principles of Isotope Labeling in Xylose Metabolism

Xylose, a five-carbon sugar, is primarily metabolized through the Pentose Phosphate Pathway (PPP). The specific position of the 13C label on the xylose molecule determines the labeling patterns of downstream metabolites. By analyzing these patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways.

The key to a successful 13C-MFA experiment lies in selecting a tracer that will generate unique labeling patterns for the pathways of interest. Different isotopomers of labeled xylose offer distinct advantages in resolving fluxes through the oxidative and non-oxidative branches of the PPP, as well as its connections to glycolysis and the TCA cycle.

Comparison of Labeled Xylose Isotopes

The following table summarizes the key characteristics and primary applications of this compound and other commonly used labeled xylose isotopes. The performance metrics for this compound are based on theoretical predictions of carbon transitions in the known metabolic network.

IsotopePrimary ApplicationAdvantagesDisadvantages
This compound Theoretical: Probing the non-oxidative PPP, particularly the activity of transketolase and transaldolase.The position of the label can provide distinct labeling patterns in sedoheptulose-7-phosphate and erythrose-4-phosphate, offering insights into the reversibility of the non-oxidative PPP reactions.Lack of published experimental data makes its practical utility and performance in real-world biological systems unverified.
[1-13C]Xylose Resolving the flux split between the oxidative PPP and other pathways.The label is lost as 13CO2 in the oxidative PPP, providing a direct measure of this pathway's activity. It is a commonly used tracer with available experimental data.May provide limited information on the fluxes within the non-oxidative PPP.
[1,2-13C2]Xylose High-resolution analysis of the PPP and its connection to glycolysis.The two adjacent labels can provide more detailed information on carbon rearrangements, improving the precision of flux estimates for multiple pathways.Can be more expensive than singly labeled isotopes.
[U-13C5]Xylose General metabolic pathway tracing and determining the contribution of xylose to biomass and other products.Labels all downstream metabolites, providing a broad overview of xylose utilization.May not be optimal for resolving fluxes at specific branch points as the labeling patterns can be complex.

Experimental Protocols

A typical 13C-MFA experiment using labeled xylose involves several key steps. The following protocol is a generalized procedure based on methodologies reported in the scientific literature.

Cell Culture and Isotope Labeling
  • Pre-culture: Cultivate the microbial or cell culture in a defined medium with unlabeled xylose as the carbon source to achieve a steady-state growth phase.

  • Labeling Experiment: Transfer a known amount of the culture to a fresh medium containing the desired 13C-labeled xylose isotope at a specific concentration (e.g., a mix of labeled and unlabeled xylose). The system should be maintained in a metabolic steady state.

  • Sampling: Harvest cell samples at isotopic steady state. This is typically determined by analyzing the isotopic enrichment of key metabolites over time until a plateau is reached. Quench metabolic activity immediately upon harvesting, for example, by using cold methanol.

Metabolite Extraction and Analysis
  • Extraction: Extract intracellular metabolites from the cell pellets using appropriate solvents (e.g., a chloroform/methanol/water mixture).

  • Derivatization: For GC-MS analysis, derivatize the amino acids and other metabolites to increase their volatility.

  • Mass Spectrometry: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS. This will provide the mass isotopomer distributions (MIDs) for key metabolites.

Data Analysis and Flux Calculation
  • Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways.

  • Flux Estimation: Use a computational software package (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of information and materials in metabolic studies. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of a 13C-MFA experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase pre_culture Pre-culture with unlabeled xylose labeling Culture with 13C-labeled xylose pre_culture->labeling sampling Harvesting and Quenching labeling->sampling extraction Metabolite Extraction sampling->extraction derivatization Derivatization (for GC-MS) extraction->derivatization ms_analysis MS Analysis (GC-MS or LC-MS/MS) derivatization->ms_analysis mid_data Mass Isotopomer Distributions ms_analysis->mid_data flux_estimation Flux Estimation mid_data->flux_estimation flux_map Metabolic Flux Map flux_estimation->flux_map Pentose_Phosphate_Pathway cluster_non_oxidative Non-oxidative PPP Xylose Xylose Xylulose5P Xylulose-5-P Xylose->Xylulose5P Isomerase Ribulose5P Ribulose-5-P Xylulose5P->Ribulose5P Epimerase Sedoheptulose7P Sedoheptulose-7-P Xylulose5P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-P Xylulose5P->Fructose6P Transketolase Ribo_5P Ribose-5-P Ribulose5P->Ribo_5P Isomerase Ribo_5P->Sedoheptulose7P Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P Transaldolase Glyceraldehyde3P Glyceraldehyde-3-P Sedoheptulose7P->Glyceraldehyde3P Erythrose4P->Fructose6P Glyceraldehyde3P->Erythrose4P Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis Fructose6P->Glycolysis

A Researcher's Guide to Isotopic Labeling: Xylose-4-13C vs. Uniformly Labeled Xylose for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the choice of isotopic tracer is paramount. This guide provides an objective comparison of position-specifically labeled xylose-4-13C and uniformly labeled [U-13C5]xylose for metabolic pathway analysis, supported by experimental principles and data interpretation strategies.

The use of stable isotopes, such as carbon-13 (13C), has revolutionized our ability to trace the flow of atoms through complex metabolic networks. By introducing a labeled substrate and monitoring the incorporation of the isotope into downstream metabolites, researchers can elucidate active pathways and quantify metabolic fluxes.[1][2] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a cornerstone of systems biology and metabolic engineering.[3]

When studying the metabolism of the five-carbon sugar xylose, a major component of lignocellulosic biomass, researchers are often faced with the choice between using a uniformly labeled substrate, where all five carbon atoms are 13C, or a position-specifically labeled one, such as this compound.[4] Each approach offers distinct advantages and is suited for different research questions.

Performance Comparison at a Glance

The primary distinction between this compound and uniformly labeled xylose lies in the resolution they provide for specific metabolic branch points. Uniformly labeled xylose offers a broad overview of carbon flow, while position-specific labeling acts as a high-precision tool to dissect specific reactions.

FeatureThis compoundUniformly Labeled Xylose ([U-13C5]Xylose)
Primary Application High-resolution analysis of specific pathways, particularly the Pentose Phosphate Pathway (PPP) and transketolase/transaldolase reactions.Global overview of carbon incorporation into biomass and central carbon metabolism.
Pathway Resolution Excellent for distinguishing between alternative pathways that result in different scrambling patterns of the C4 carbon.Good for determining overall pathway activity but can be ambiguous for resolving fluxes at specific branch points.
Isotopic Scrambling Analysis Enables detailed analysis of carbon rearrangements in the non-oxidative PPP.Results in fully labeled intermediates, making it difficult to trace specific carbon transitions.[5]
Cost Generally higher due to the complexity of synthesis.Typically more cost-effective for general labeling studies.
Data Interpretation Requires more sophisticated modeling to interpret the distribution of the single labeled carbon.Simpler to track the incorporation of the fully labeled backbone into downstream metabolites.

Delving into the Pathways: A Visual Guide

The metabolic fate of xylose is intricately linked to the central carbon metabolism, primarily through the Pentose Phosphate Pathway (PPP). The choice of isotopic label directly impacts the information that can be gleaned from the labeling patterns of key metabolic intermediates.

Xylose Metabolism Overview

Xylose is first converted to xylulose-5-phosphate (X5P), which then enters the non-oxidative branch of the PPP. Here, a series of transketolase and transaldolase reactions rearrange the carbon skeletons of sugar phosphates, ultimately producing intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) and biosynthesis.

G Xylose Xylose Xylulose Xylulose Xylose->Xylulose X5P Xylulose-5-P Xylulose->X5P Ru5P Ribulose-5-P X5P->Ru5P F6P Fructose-6-P X5P->F6P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P Transaldolase R5P->G3P Transaldolase Biomass Biomass R5P->Biomass Ru5P->R5P E4P Erythrose-4-P S7P->E4P E4P->F6P E4P->Biomass Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis TCA TCA Cycle Glycolysis->TCA TCA->Biomass

Caption: Overview of xylose metabolism and its entry into central carbon pathways.
Tracing the Label: this compound vs. [U-13C5]Xylose

The true power of position-specific labeling becomes evident when we trace the fate of the 13C atom from this compound through the PPP. The rearrangements catalyzed by transketolase and transaldolase will transfer this specific carbon to different positions in the resulting sugar phosphates. In contrast, uniformly labeled xylose will simply produce fully labeled intermediates, obscuring the details of these rearrangements.

G cluster_0 This compound Labeling cluster_1 Uniformly Labeled Xylose This compound C-C-C-[13C]-C X5P_4C X5P: C-C-C-[13C]-C-P This compound->X5P_4C G3P_1C G3P: [13C]-C-C-P X5P_4C->G3P_1C Transketolase S7P_6C S7P: C-C-C-C-C-[13C]-C-P X5P_4C->S7P_6C Transketolase F6P_3C F6P: C-C-[13C]-C-C-C-P S7P_6C->F6P_3C Transaldolase E4P_3C E4P: C-C-[13C]-C-P S7P_6C->E4P_3C Transaldolase U-13C5-Xylose [13C]-[13C]-[13C]-[13C]-[13C] U_X5P X5P: [13C]5-P U-13C5-Xylose->U_X5P U_G3P G3P: [13C]3-P U_X5P->U_G3P U_S7P S7P: [13C]7-P U_X5P->U_S7P U_F6P F6P: [13C]6-P U_S7P->U_F6P U_E4P E4P: [13C]4-P U_S7P->U_E4P

Caption: Comparison of carbon labeling patterns from this compound and [U-13C5]xylose.

Experimental Protocols: A General Guide

The following provides a generalized workflow for conducting 13C-labeling experiments with either this compound or uniformly labeled xylose. Specific parameters will need to be optimized based on the organism and experimental goals.[2]

Experimental Workflow

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Culture 1. Cell Culture with Labeled Xylose Quenching 2. Rapid Quenching of Metabolism Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization Analysis 5. GC-MS or LC-MS/MS Analysis Derivatization->Analysis Correction 6. Correction for Natural Isotope Abundance Analysis->Correction MFA 7. Metabolic Flux Analysis Correction->MFA

Caption: General experimental workflow for 13C-based metabolic flux analysis.
Key Methodologies

  • Cell Culture and Labeling: Cells are grown in a defined medium where the primary carbon source is replaced with the 13C-labeled xylose.[2] It is crucial to ensure that the cells reach a metabolic and isotopic steady state.[6]

  • Metabolite Quenching and Extraction: To accurately capture the metabolic state, enzymatic reactions must be rapidly halted, typically by using cold solvents like methanol or ethanol.[7] Metabolites are then extracted from the cells.

  • Analytical Measurement: The isotopic labeling patterns of intracellular metabolites, often proteinogenic amino acids, are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9] GC-MS often requires derivatization of the metabolites to make them volatile.[7]

  • Data Correction and Analysis: The raw mass isotopomer distributions are corrected for the natural abundance of 13C.[10] This corrected data is then used in computational models to estimate the intracellular metabolic fluxes.[3]

Conclusion: Making the Right Choice

The selection between this compound and uniformly labeled xylose is dictated by the specific research question.

  • For a broad overview of carbon flow and biomass synthesis from xylose, uniformly labeled xylose is a cost-effective and powerful tool. It allows for the straightforward tracking of carbon into various cellular components.[11]

  • To dissect the intricate workings of the Pentose Phosphate Pathway and accurately quantify the fluxes through transketolase and transaldolase reactions, this compound provides unparalleled resolution. The specific labeling pattern it generates is essential for resolving complex carbon rearrangements.[5]

In many cases, a combination of both approaches, potentially through parallel labeling experiments, can yield the most comprehensive understanding of xylose metabolism.[12] By carefully considering the strengths and limitations of each tracer, researchers can design robust experiments that provide deep insights into the metabolic wiring of their system of interest.

References

Comparative Metabolic Analysis of Engineered Yeast and Bacteria Using Xylose-4-¹³C for Enhanced Biofuel Production

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic intricacies of engineered Saccharomyces cerevisiae and Escherichia coli reveals distinct strategies for xylose utilization, offering valuable insights for the optimization of lignocellulosic biofuel production. Through the application of ¹³C-Metabolic Flux Analysis (MFA) with Xylose-4-¹³C as a tracer, researchers have quantitatively mapped the flow of carbon through the central metabolic networks of these industrially relevant microbes, highlighting key differences in pathway utilization and cofactor balancing that directly impact ethanol yield.

This comparison guide synthesizes findings from key studies to provide a comprehensive overview of the metabolic responses of engineered S. cerevisiae and E. coli to xylose, a prevalent pentose sugar in lignocellulosic biomass. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended to inform researchers, scientists, and drug development professionals in their efforts to engineer more efficient microbial cell factories.

Quantitative Comparison of Metabolic Fluxes

The metabolic flux distributions in engineered S. cerevisiae and E. coli grown on xylose reveal significant differences in their central carbon metabolism. The following table summarizes key flux values obtained from ¹³C-MFA studies. Fluxes are normalized to the specific xylose uptake rate.

Metabolic Flux (% of Xylose Uptake Rate)Saccharomyces cerevisiae (Engineered)Escherichia coli (Wild-Type)
Xylose Isomerase Pathway ~100%~100%
Pentose Phosphate Pathway (Oxidative) High (for NADPH production)Moderate
Pentose Phosphate Pathway (Non-oxidative) HighHigh
Glycolysis (Embden-Meyerhof-Parnas) Bottlenecks observed in lower glycolysisHigh flux
Tricarboxylic Acid (TCA) Cycle Low under anaerobic conditionsActive under aerobic conditions
Ethanol Production Lower than on glucoseVaries with oxygen availability
Biomass Synthesis VariesVaries

Note: The values presented are approximations based on multiple studies and can vary depending on the specific strain, genetic modifications, and culture conditions.

Experimental Protocols

The following provides a generalized methodology for conducting a comparative metabolic analysis of microbial strains using Xylose-4-¹³C, based on established protocols.[1][2][3]

Strain Cultivation and ¹³C-Labeling
  • Pre-culture Preparation: Inoculate single colonies of the microbial strains into a defined minimal medium containing a non-labeled carbon source (e.g., glucose or xylose). Incubate under conditions optimal for the specific strain (e.g., temperature, aeration) until the mid-exponential growth phase is reached.

  • ¹³C-Labeling Experiment: Inoculate a fresh defined minimal medium with the pre-culture. The sole carbon source in this medium should be Xylose-4-¹³C at a known concentration (e.g., 10 g/L).

  • Steady-State Cultivation: Maintain the cultures in a chemostat or as batch cultures with sampling during the exponential growth phase to ensure metabolic and isotopic steady state.[3] Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption.

  • Cell Quenching and Metabolite Extraction: Rapidly quench metabolic activity by mixing a defined volume of the cell culture with a cold quenching solution (e.g., -20°C methanol).[1] Pellet the cells by centrifugation at low temperatures and extract intracellular metabolites using a suitable method, such as hot ethanol extraction.[1]

Analytical Methods
  • Mass Spectrometry (MS) Analysis: Analyze the isotopic labeling patterns of proteinogenic amino acids and intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Extracellular Metabolite Analysis: Quantify the concentrations of substrates (xylose) and major fermentation products (e.g., ethanol, acetate, glycerol) in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

¹³C-Metabolic Flux Analysis (¹³C-MFA)
  • Metabolic Network Model Construction: Define a stoichiometric model of the central carbon metabolism for the microbial strains under investigation. This model should include all major pathways for xylose catabolism, glycolysis, the pentose phosphate pathway, the TCA cycle, and biomass synthesis.[1][3]

  • Flux Calculation: Utilize specialized software (e.g., INCA, METRAN) to estimate the intracellular metabolic fluxes by fitting the measured labeling patterns of metabolites and extracellular rates to the metabolic model.[3] The software solves a system of algebraic equations that describe the flow of carbon isotopes through the metabolic network.

Visualizing the Metabolic Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key metabolic pathway involved in xylose metabolism.

Experimental_Workflow cluster_cultivation Strain Cultivation & Labeling cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation PreCulture Pre-culture (Unlabeled) LabelingCulture Culture with Xylose-4-13C PreCulture->LabelingCulture Quenching Metabolic Quenching LabelingCulture->Quenching HPLC_Analysis HPLC Analysis LabelingCulture->HPLC_Analysis Extraction Metabolite Extraction Quenching->Extraction MS_Analysis GC-MS / LC-MS Analysis Extraction->MS_Analysis Flux_Calculation 13C-Metabolic Flux Analysis MS_Analysis->Flux_Calculation HPLC_Analysis->Flux_Calculation Pathway_Mapping Metabolic Pathway Mapping Flux_Calculation->Pathway_Mapping

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Pentose_Phosphate_Pathway Xylose This compound Xylulose5P Xylulose-5-P Xylose->Xylulose5P Ribulose5P Ribulose-5-P Xylulose5P->Ribulose5P G3P Glyceraldehyde-3-P Xylulose5P->G3P Transketolase Ribu5P Ribose-5-P Ribulose5P->Ribu5P Ribu5P->G3P Transketolase Biomass Biomass Precursors Ribu5P->Biomass Sedo7P Sedoheptulose-7-P E4P Erythrose-4-P Sedo7P->E4P Transketolase G3P->Sedo7P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P Fructose-6-P F6P->Glycolysis E4P->F6P Transaldolase E4P->Biomass

Caption: Simplified Pentose Phosphate Pathway showing the entry of xylose.

Comparative Insights and Future Directions

The metabolic flux analysis reveals that engineered S. cerevisiae often faces a redox imbalance when utilizing xylose, primarily due to the different cofactor requirements (NADPH/NADH) of the introduced xylose reductase and xylitol dehydrogenase enzymes. This can lead to the accumulation of xylitol and a lower ethanol yield.[4][5] The high flux through the oxidative pentose phosphate pathway is a compensatory mechanism to produce the necessary NADPH.[3][4][5] In contrast, E. coli utilizes a xylose isomerase that does not require cofactors, thus avoiding this redox issue.[1][3]

Furthermore, bottlenecks in the lower glycolytic pathway of S. cerevisiae have been identified during xylose metabolism, which are not as prominent in E. coli.[1] These findings suggest that future metabolic engineering strategies for S. cerevisiae should focus on resolving these cofactor imbalances and alleviating glycolytic bottlenecks to improve xylose fermentation efficiency. For E. coli, while its native xylose metabolism is more efficient, further optimization can be achieved by fine-tuning the expression of key enzymes and redirecting carbon flux towards desired products.[2]

References

Cross-Validation of Xylose-4-13C Results with Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In metabolic research, particularly in studies involving pentose sugars like xylose, accurate quantification of its consumption and flux through various metabolic pathways is paramount. Two predominant methods employed for this purpose are Xylose-4-13C tracer analysis and enzymatic assays. While 13C-labeling studies offer a detailed view of intracellular metabolic fluxes, enzymatic assays provide a direct and often simpler quantification of xylose concentration in extracellular media. This guide provides an objective comparison of these two methodologies, supported by experimental protocols, and outlines a workflow for their cross-validation to ensure data accuracy and reliability.

Methodological Comparison at a Glance

A direct comparison of the two methods highlights their complementary strengths. This compound tracing, coupled with mass spectrometry or NMR, provides a dynamic view of carbon metabolism, allowing researchers to track the fate of xylose carbons through various intracellular pathways. In contrast, enzymatic assays offer a more straightforward and often higher-throughput method for quantifying the absolute concentration of xylose in a given sample.

FeatureThis compound Tracer AnalysisEnzymatic Xylose Assay
Principle Tracing the incorporation of 13C from labeled xylose into downstream metabolites to determine metabolic fluxes.Enzymatic conversion of xylose to a product that can be quantified, typically via spectrophotometry.
Primary Output Relative and absolute metabolic flux rates through specific pathways.Absolute concentration of xylose in a sample.
Key Advantage Provides detailed insights into intracellular metabolic pathway activity and carbon fate.High specificity, sensitivity, and suitability for high-throughput screening.
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).Spectrophotometer (for colorimetric or UV-based assays).
Sample Type Cell lysates, protein hydrolysates, and extracellular media.Cell culture supernatants, fermentation broths, urine, and other biological fluids.[1][2]
Complexity High, requires specialized equipment and complex data analysis.Low to moderate, with well-established protocols and commercially available kits.

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining reliable data from both this compound tracer analysis and enzymatic assays. Below are representative protocols for each method.

This compound Metabolic Flux Analysis Protocol

This protocol outlines the key steps for a 13C-labeling experiment using this compound, followed by GC-MS analysis of proteinogenic amino acids to determine intracellular metabolic fluxes.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium with a known concentration of xylose as the primary carbon source.

    • Initiate the labeling experiment by replacing the medium with an identical medium containing this compound at the same concentration.

    • Harvest cells during the exponential growth phase to ensure metabolic steady state.[3]

  • Sample Preparation:

    • Quench metabolic activity rapidly, for example, by using cold methanol.

    • Hydrolyze cell pellets using 6 M HCl to break down proteins into their constituent amino acids.

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Separate the derivatized amino acids using a gas chromatograph equipped with a suitable capillary column.

    • Detect and quantify the mass isotopomer distributions of the amino acid fragments using a mass spectrometer.[4]

  • Data Analysis:

    • Correct the raw mass spectrometry data for natural isotope abundances.

    • Use a metabolic model and flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.

Enzymatic Xylose Quantification Protocol

This protocol describes a common enzymatic assay for the quantification of D-xylose, which is often based on the activity of xylose dehydrogenase.

  • Sample Preparation:

    • Collect an aliquot of the cell culture supernatant or other biological fluid.

    • If necessary, inactivate any endogenous enzyme activity by heat treatment (e.g., 90-95°C for 10 minutes).[5]

    • Centrifuge or filter the sample to remove any cells or debris.[5]

    • Dilute the sample as needed to ensure the xylose concentration falls within the linear range of the assay.[5]

  • Assay Procedure (Manual Method):

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD+, and xylose dehydrogenase.

    • Add the prepared sample to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., ~6 minutes) to allow for the conversion of xylose and the reduction of NAD+ to NADH.[5]

  • Detection:

    • Measure the increase in absorbance at 340 nm using a spectrophotometer. The change in absorbance is directly proportional to the amount of NADH produced, and thus to the initial concentration of xylose in the sample.[6]

  • Quantification:

    • Prepare a standard curve using known concentrations of D-xylose.

    • Determine the xylose concentration in the samples by comparing their absorbance values to the standard curve.[7]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_medium Extracellular Medium cluster_cell Cell This compound This compound Xylose-4-13C_in Intracellular This compound This compound->Xylose-4-13C_in Transport Metabolites 13C-labeled Metabolites Xylose-4-13C_in->Metabolites Metabolism Amino_Acids 13C-labeled Amino Acids Metabolites->Amino_Acids Biosynthesis Protein Protein (Hydrolysis) Amino_Acids->Protein GCMS GC-MS Analysis Amino_Acids->GCMS Analysis Protein->Amino_Acids Hydrolysis

Caption: Workflow for this compound metabolic flux analysis.

cluster_sample Sample cluster_assay Enzymatic Assay Xylose_Sample Xylose-containing Sample Reaction Xylose + NAD+ -> Xylonolactone + NADH Xylose_Sample->Reaction Spectrophotometer Spectrophotometer Reaction->Spectrophotometer Measure NADH at 340 nm Enzyme Xylose Dehydrogenase Enzyme->Reaction Concentration Xylose Concentration Spectrophotometer->Concentration Calculate Concentration

Caption: Workflow for enzymatic xylose quantification.

Start Start: Culture with unlabeled xylose Switch Switch to This compound medium Start->Switch Sample_T0 Take T0 sample of supernatant Switch->Sample_T0 Incubate Incubate and take time-course samples (supernatant and cells) Switch->Incubate Process_Supernatant Process supernatant for enzymatic assay Incubate->Process_Supernatant Process_Cells Process cell pellets for 13C-MFA Incubate->Process_Cells Enzymatic_Assay Enzymatic Xylose Assay Process_Supernatant->Enzymatic_Assay GCMS_Analysis GC-MS Analysis Process_Cells->GCMS_Analysis Data_Xylose_Concentration Data: Xylose Concentration vs. Time Enzymatic_Assay->Data_Xylose_Concentration Data_Isotope_Enrichment Data: Isotopic Enrichment GCMS_Analysis->Data_Isotope_Enrichment Calculate_Uptake_Rate Calculate Xylose Uptake Rate Data_Xylose_Concentration->Calculate_Uptake_Rate Calculate_Fluxes Calculate Metabolic Fluxes Data_Isotope_Enrichment->Calculate_Fluxes Compare Compare and Cross-Validate Calculate_Uptake_Rate->Compare Calculate_Fluxes->Compare Xylose uptake flux

Caption: Proposed workflow for cross-validation.

Cross-Validation Strategy

To ensure the highest confidence in experimental results, a cross-validation strategy employing both methods is recommended. The xylose uptake rate determined from the depletion of xylose in the extracellular medium (measured by enzymatic assay) can be compared with the xylose uptake flux calculated from the 13C-MFA. A strong correlation between these two independently derived values provides robust validation of the experimental data and the underlying metabolic model.

In a study on Clostridium acetobutylicum, researchers utilized 13C-based metabolic flux analysis to elucidate xylose catabolic pathways and complemented this with in vitro enzyme assays to verify the activity of key enzymes in the proposed pathway.[8] This approach demonstrates the power of combining these techniques to gain a more complete understanding of cellular metabolism.

References

Benchmarking Software for Xylose-4-13C Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying intracellular metabolic rates, providing critical insights into cellular physiology and identifying potential targets for metabolic engineering and drug development. The metabolism of xylose, a major component of lignocellulosic biomass, is of significant interest for the production of biofuels and other bio-based chemicals. This guide provides a comparative overview of software for ¹³C-metabolic flux analysis with a focus on its application to Xylose-4-¹³C tracer experiments.

Software Comparison for ¹³C-Metabolic Flux Analysis

FeatureINCA (Isotopomer Network Compartmental Analysis)OpenMebiusMETRAN13CFLUX2
Platform MATLABMATLABMATLABC++, with Java and Python add-ons
Analysis Type Stationary and non-stationary ¹³C-MFA[1][2]Stationary and isotopically non-stationary ¹³C-MFA[3][4]Stationary ¹³C-MFA, tracer experiment design, and statistical analysis[5][6]Stationary and non-stationary ¹³C-MFA[7][8]
Modeling Framework Elementary Metabolite Unit (EMU)[9][10]Autogenerates metabolic models from user-defined worksheets[3][4]Elementary Metabolite Unit (EMU)[5]Cumomer and Elementary Metabolite Unit (EMU)[7][8]
User Interface Graphical User Interface (GUI) and command-line[9]Not explicitly specified, but uses MATLAB environment[11]Intuitive graphical user interface[6]Command-line interface, with visualization in Omix[7]
Key Features - Can regress multiple experiments simultaneously- Supports various measurement types (MS, ¹H-NMR)[1]- Optimal experiment design capabilities[1]- Open-source- Automated model generation[3][4]- Focus on non-stationary analysis[3]- Strong focus on experimental design and statistical analysis- Developed based on the EMU framework[5][6]- High-performance computing capabilities- Supports multicore CPUs and clusters- Uses a standardized XML-based file format (FluxML)[7][8]
Application in Xylose Metabolism While not explicitly benchmarked for xylose in the provided results, its general capabilities are suitable.General capabilities are suitable for xylose analysis, though no specific xylose-focused studies were found in the search.Used for comprehensive analysis of glucose and xylose metabolism in E. coli[12]General high-performance capabilities are suitable for complex metabolic networks like those involving xylose.
Availability Free for academic use[1]Open-source[3][4]Available for academic research and educational purposes[5]Demo version available; full version requires a license[8]

Detailed Experimental Protocol for Xylose-4-¹³C Flux Analysis

This protocol outlines a general methodology for conducting a Xylose-4-¹³C labeling experiment to determine metabolic fluxes in a microbial culture, synthesized from various ¹³C-MFA studies.[13][14]

1. Strain Cultivation and ¹³C-Labeling:

  • Pre-culture Preparation: Inoculate a single colony of the microbial strain into a defined minimal medium with a non-labeled carbon source (e.g., natural abundance xylose). Grow the culture to the mid-exponential phase.

  • Labeling Experiment: Inoculate a fresh defined minimal medium with the pre-culture to a starting OD₆₀₀ of ~0.1. The medium should contain a known concentration of Xylose-4-¹³C as the sole carbon source. For parallel labeling experiments, which can improve flux resolution, a separate culture with a different labeled xylose isomer (e.g., [1,2-¹³C]xylose or [5-¹³C]xylose) can be run concurrently.[12]

  • Steady-State Growth: Maintain the culture in the exponential growth phase at a constant temperature and pH. Monitor cell growth by measuring OD₆₀₀. Ensure that the culture reaches a metabolic and isotopic steady state.[13]

2. Sample Collection and Quenching:

  • Rapid Sampling: Once the culture reaches the desired cell density in the mid-exponential phase, rapidly withdraw a known volume of the cell culture.

  • Quenching: Immediately quench the metabolic activity by transferring the cell suspension into a cold solution (e.g., -20°C 60% methanol). This step is crucial to prevent further metabolic changes.

3. Metabolite Extraction:

  • Cell Lysis: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol) and perform cell lysis using methods such as bead beating or sonication.

  • Separation: Centrifuge the lysate to separate the cell debris from the supernatant containing the intracellular metabolites.

4. Sample Derivatization and Analysis by GC-MS:

  • Hydrolysis: For the analysis of proteinogenic amino acids, hydrolyze the cell pellet using 6 M HCl at 100°C for 24 hours.

  • Derivatization: Dry the hydrolyzed amino acids and the metabolite extracts and derivatize them to increase their volatility for gas chromatography (GC) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.

5. Data Analysis and Flux Calculation:

  • Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of isotopes to obtain the fractional labeling of each metabolite.

  • Metabolic Flux Analysis: Use one of the ¹³C-MFA software packages (e.g., METRAN, INCA) to estimate the intracellular fluxes. This involves providing the software with:

    • A stoichiometric model of the organism's central carbon metabolism.

    • The measured extracellular rates (substrate uptake, product secretion).

    • The determined mass isotopomer distributions of the measured metabolites.

  • Statistical Validation: The software performs an iterative fitting procedure to minimize the difference between the experimentally measured and the model-predicted MIDs, providing the best-fit flux distribution and confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

Xylose Metabolism and Central Carbon Pathways

The following diagram illustrates the entry of xylose into the central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Xylose is first converted to xylulose and then phosphorylated to xylulose-5-phosphate, which enters the non-oxidative branch of the PPP.

G cluster_xylose Xylose Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylulose-5P Xylulose-5P Xylulose->Xylulose-5P Ribulose-5P Ribulose-5P Xylulose-5P->Ribulose-5P Transketolase Xylulose-5P->Ribulose-5P Glyceraldehyde-3P Glyceraldehyde-3P Xylulose-5P->Glyceraldehyde-3P Transketolase Ribose-5P Ribose-5P Ribulose-5P->Ribose-5P Sedoheptulose-7P Sedoheptulose-7P Ribose-5P->Sedoheptulose-7P Transketolase Pyruvate Pyruvate Glyceraldehyde-3P->Pyruvate Glyceraldehyde-3P->Pyruvate Erythrose-4P Erythrose-4P Sedoheptulose-7P->Erythrose-4P Transaldolase Fructose-6P Fructose-6P Sedoheptulose-7P->Fructose-6P Transaldolase Fructose-1,6BP Fructose-1,6BP Fructose-6P->Fructose-1,6BP Fructose-6P->Fructose-1,6BP Fructose-1,6BP->Glyceraldehyde-3P

Xylose assimilation into central carbon metabolism.

Experimental Workflow for Xylose-4-¹³C Flux Analysis

The diagram below outlines the key steps in a typical ¹³C-MFA experiment, from cell culture to data analysis.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with Xylose-4-13C B Quenching A->B C Metabolite Extraction B->C D Derivatization C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution Analysis E->F G Flux Calculation (Software) F->G H Statistical Validation G->H I Metabolic Flux Map H->I

Experimental workflow for ¹³C-MFA.

Logical Workflow of ¹³C-Metabolic Flux Analysis Software

This diagram illustrates the logical flow of data and calculations within a typical ¹³C-MFA software package.

G cluster_input User Inputs cluster_process Software Processing cluster_output Outputs Stoichiometric Model Stoichiometric Model Flux Estimation Algorithm Flux Estimation Algorithm Stoichiometric Model->Flux Estimation Algorithm Tracer Information\n(this compound) Tracer Information (this compound) Model Simulation Model Simulation Tracer Information\n(this compound)->Model Simulation Measured MIDs Measured MIDs Iterative Fitting Iterative Fitting Measured MIDs->Iterative Fitting Extracellular Rates Extracellular Rates Extracellular Rates->Flux Estimation Algorithm Flux Estimation Algorithm->Model Simulation Iterative Fitting->Flux Estimation Algorithm Adjust Fluxes Best-fit Fluxes Best-fit Fluxes Iterative Fitting->Best-fit Fluxes Converged Model Simulation->Iterative Fitting Confidence Intervals Confidence Intervals Best-fit Fluxes->Confidence Intervals Goodness-of-fit Statistics Goodness-of-fit Statistics Confidence Intervals->Goodness-of-fit Statistics

References

Verifying Predicted Metabolic Fluxes: A Comparative Guide to Xylose-4-13C Experiments and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. This guide provides a comprehensive comparison of experimental techniques for verifying predicted metabolic fluxes, with a focus on 13C-Metabolic Flux Analysis (13C-MFA) using xylose tracers. We present supporting experimental data, detailed protocols, and a critical evaluation of alternative methodologies.

A Note on Xylose-4-13C: Our extensive review of the scientific literature did not yield studies specifically employing this compound as a tracer for metabolic flux analysis. It is likely that this is a less common isotopic labeling strategy or a potential typographical error. Therefore, this guide will focus on experimentally validated and commonly used 13C-xylose tracers, such as [1,2-13C]xylose and [5-13C]xylose, which provide robust and reliable data for flux analysis.

13C-Metabolic Flux Analysis (13C-MFA) with Xylose Tracers

13C-MFA is a powerful technique that utilizes substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic pathways. By measuring the incorporation of 13C into various intracellular metabolites, it is possible to calculate the rates (fluxes) of the enzymatic reactions within the cell's metabolic network. This method offers a detailed and quantitative snapshot of cellular metabolism in action.

Experimental Workflow

The general workflow for a 13C-MFA experiment involves several key steps, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Computational Phase Culture Cell Culture with 13C-Labeled Xylose Quenching Metabolic Quenching Culture->Quenching Isotopic Steady State Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis MFA 13C-MFA Software (e.g., INCA, 13CFLUX2) Analysis->MFA Mass Isotopomer Distributions Modeling Metabolic Network Model Construction Modeling->MFA Validation Flux Map Validation & Interpretation MFA->Validation

A generalized workflow for 13C-Metabolic Flux Analysis.
Detailed Experimental Protocols

This protocol is adapted from a comprehensive study of glucose and xylose metabolism in E. coli under both aerobic and anaerobic conditions.

  • Pre-culture Preparation: Grow E. coli in a minimal medium (e.g., M9) with unlabeled xylose as the sole carbon source.

  • Isotope Labeling Experiment: Inoculate a fresh minimal medium containing either [1,2-13C]xylose or [5-13C]xylose with the pre-culture. The use of parallel cultures with different tracers provides more constraints for flux estimation.

  • Cell Harvesting and Quenching: During the exponential growth phase, rapidly harvest the cells and quench metabolic activity by, for example, submerging the cell suspension in a cold saline solution (-20°C).

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent, such as a cold methanol-water mixture.

  • Sample Derivatization and Analysis: Derivatize the amino acids from the protein hydrolysate and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions.

  • Flux Calculation: Utilize 13C-MFA software to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to a stoichiometric model of E. coli's central carbon metabolism.

This protocol is based on a study investigating a xylose-consuming S. cerevisiae strain.

  • Strain and Culture Conditions: Cultivate the engineered xylose-fermenting S. cerevisiae strain in a defined minimal medium.

  • Isotope Labeling: For the 13C-MFA experiment, replace the unlabeled xylose with [1,2-13C]xylose as the sole carbon source.

  • Metabolite Extraction: Harvest the yeast cells during the mid-exponential phase and perform a rapid quenching and extraction of intracellular metabolites, for instance, using cold methanol.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the mass isotopomer distributions of key metabolites in the central carbon metabolism.

  • Flux Estimation: Employ an elementary metabolite unit (EMU)-based software to simulate the extracellular fluxes and the measured mass isotopomer distributions to estimate the metabolic fluxes.

Comparison with Alternative Methods

While 13C-MFA provides high-resolution flux maps, other computational and experimental approaches can also be used to predict and verify metabolic fluxes.

Flux Balance Analysis (FBA)

FBA is a constraint-based modeling approach that predicts metabolic flux distributions at a genome scale. It relies on a stoichiometric model of metabolism and an objective function, such as the maximization of biomass production.

G Model Genome-Scale Metabolic Model FBA Flux Balance Analysis (Linear Programming) Model->FBA Constraints Constraints (e.g., Substrate Uptake) Constraints->FBA Objective Objective Function (e.g., Maximize Biomass) Objective->FBA Fluxes Predicted Flux Distribution FBA->Fluxes

Workflow for Flux Balance Analysis (FBA).
Elementary Flux Mode (EFM) Analysis

EFM analysis is a pathway-oriented approach that identifies all possible, minimal sets of reactions that can operate at a steady state in a metabolic network. Each EFM represents a unique, non-decomposable metabolic pathway.

G Model Stoichiometric Metabolic Network EFM Elementary Flux Mode Analysis Algorithm Model->EFM Reversibility Reaction Reversibility Constraints Reversibility->EFM Modes Set of Elementary Flux Modes (Pathways) EFM->Modes G Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP G Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (NAD(P)H) Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (NAD+) X5P Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP

Safety Operating Guide

Proper Disposal of Xylose-4-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and compliance is paramount in scientific research and drug development. This document provides essential guidance on the proper disposal procedures for Xylose-4-13C, a non-radioactive, stable isotope-labeled compound.

Correct handling and disposal of chemical reagents are critical for maintaining a safe laboratory environment and adhering to regulatory standards. This guide offers a step-by-step approach for researchers, scientists, and drug development professionals to safely manage this compound waste.

Understanding this compound: A Stable Isotope

It is crucial to distinguish between radioactive and stable isotopes when determining disposal protocols. This compound is labeled with Carbon-13 (¹³C), which is a stable, non-radioactive isotope of carbon.[1][] Unlike radioactive isotopes, such as Carbon-14 (¹⁴C), stable isotopes do not emit radiation and therefore do not necessitate special precautions for radiation protection.[1] The disposal of compounds containing stable isotopes should be handled in the same manner as their unlabeled counterparts.[1]

Disposal Procedures for this compound

The disposal of this compound is governed by the properties of D-Xylose. According to safety data sheets (SDS), D-Xylose is not classified as a hazardous substance.[3][4] However, it is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Recommended Disposal Method:

For small quantities of D-Xylose, disposal via the sanitary sewer is a recommended route.[6]

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before disposal, always review your institution's specific waste disposal guidelines and local regulations.

  • Dissolve in Water: If in solid form, dissolve the this compound in a large volume of water. Xylose is soluble in water.[5][7]

  • Pour into Sanitary Sewer: Slowly pour the solution down a designated laboratory sink with a continuous flow of cold water.

  • Thoroughly Rinse: Flush the sink with a copious amount of water to ensure all residual material is cleared from the plumbing.

  • Dispose of Empty Containers: Empty containers should be triple-rinsed with water.[8] After rinsing, they can typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional procedures.

Alternative Disposal:

If disposal via the sanitary sewer is not permitted by local regulations, or for larger quantities, the material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Contact a licensed professional waste disposal service for this option.[9]

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory PPE should be worn to avoid contact and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]
Skin Protection Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[5][9]
Hand Protection Wear suitable gloves, such as NBR (Nitrile rubber) with a thickness of >0.11 mm.[10]
Respiratory Protection Not required under normal use conditions. If dust formation is likely, use a particulate filter respirator.[5][10]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ensure Adequate Ventilation. [7]

  • Personal Precautions: Wear appropriate PPE as outlined in the table above. Avoid generating dust.[3][9]

  • Containment and Cleaning: Sweep up the solid material and place it in a suitable, labeled container for disposal.[9] Clean the affected area with water and soap.[4]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[3][4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_radioactive Is the isotope radioactive? start->is_radioactive stable_isotope No (13C is a stable isotope) is_radioactive->stable_isotope No radioactive_waste Yes (e.g., 14C) is_radioactive->radioactive_waste Yes unlabeled_protocol Dispose of as unlabeled D-Xylose stable_isotope->unlabeled_protocol follow_radioactive_protocol Follow Institutional Radioactive Waste Disposal Protocol radioactive_waste->follow_radioactive_protocol end End of Disposal Process follow_radioactive_protocol->end check_local_regs Consult Local and Institutional Regulations unlabeled_protocol->check_local_regs sewer_disposal Sanitary Sewer Disposal Permitted? check_local_regs->sewer_disposal dissolve_flush Dissolve in large volume of water and flush down designated sink with copious amounts of water sewer_disposal->dissolve_flush Yes licensed_disposal Contact Licensed Chemical Waste Disposal Service sewer_disposal->licensed_disposal No dissolve_flush->end licensed_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Xylose-4-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Xylose-4-13C

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe operational use and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

While D-Xylose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The primary concern is the potential for irritation from dust inhalation or contact with eyes and skin.[1]

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder and accidental splashes.[1][3]
Hand Protection Nitrile gloves.Prevents skin contact with the compound.[3][4]
Body Protection Standard laboratory coat.Protects clothing and skin from spills.[5][6]
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask (N95 or equivalent) is recommended if dust generation is unavoidable.Minimizes inhalation of airborne particles, especially when handling larger quantities or in areas with limited ventilation.[1][7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Operational Plan: From Receipt to Use
  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Verify that the product label matches the order specifications.

  • Storage : Store the container in a cool, dry, and well-ventilated area.[8][9] Keep the container tightly sealed to prevent contamination and absorption of moisture.

  • Preparation for Weighing :

    • Designate a clean, draft-free area for weighing, such as a chemical fume hood or a balance enclosure, to minimize the dispersion of the powder.

    • Assemble all necessary equipment: spatulas, weigh boats, and a calibrated analytical balance.

    • Don the required PPE as specified in the table above.

  • Weighing the Compound :

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat on the analytical balance.

    • Minimize the creation of dust during transfer.[1]

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution :

    • If preparing a solution, add the weighed this compound to the appropriate solvent in a suitable container (e.g., beaker, flask).

    • Xylose is soluble in water.[8]

    • Gently stir or agitate until the compound is fully dissolved.

  • Post-Handling Cleanup :

    • Clean all equipment used (spatulas, weigh boats) with an appropriate solvent.

    • Wipe down the work surface to remove any residual powder.

    • Dispose of any contaminated disposable materials (e.g., gloves, weigh boats) as outlined in the disposal plan.

Disposal Plan

As this compound is not considered hazardous waste, disposal should be in accordance with federal, state, and local regulations for non-hazardous materials.[1][8]

  • Unused Compound : For disposal of the pure, unused compound, consult your institution's chemical waste disposal guidelines. It should be placed in a suitable, labeled disposal container.[1]

  • Contaminated Materials :

    • Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be collected in a designated waste container.

    • This waste can typically be disposed of as standard laboratory waste, unless it is contaminated with other hazardous materials.

  • Aqueous Solutions :

    • Aqueous solutions of this compound can generally be disposed of down the drain, followed by flushing with ample water.[1][3][8]

    • However, confirm this with your local and institutional waste disposal regulations, as some jurisdictions may have specific requirements. Do not empty into drains if prohibited.[1][3][8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Receive Receive & Inspect Container Store Store in Cool, Dry Place Receive->Store PrepArea Prepare Weighing Area (e.g., Fume Hood) Store->PrepArea DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) PrepArea->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Use Use in Experiment Dissolve->Use Cleanup Clean Work Area & Equipment Use->Cleanup DisposeWaste Dispose of Solid Waste (Gloves, Weigh Boats) Cleanup->DisposeWaste DisposeSolution Dispose of Aqueous Solution (as per regulations) Cleanup->DisposeSolution

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.